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Core Science & Biosynthesis

Foundational

Mechanistic Utility and Pharmacophoric Integration of 4-Hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrile in Kinase Inhibitor Design

As targeted oncology and signal transduction therapies evolve, the architectural precision of small-molecule kinase inhibitors remains paramount. The compound 3-quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted oncology and signal transduction therapies evolve, the architectural precision of small-molecule kinase inhibitors remains paramount. The compound 3-quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- (CAS: 492456-53-8) is not a terminal therapeutic agent; rather, it is a highly privileged pharmacophoric scaffold . It serves as the critical structural foundation for synthesizing advanced, ATP-competitive Type I and Type II tyrosine kinase inhibitors (TKIs), particularly those targeting the ErbB family (EGFR, HER2) and the Src/Abl pathways.

To understand the "mechanism of action" of this molecule is to deconstruct how its inherent stereoelectronic properties dictate the target engagement, metabolic stability, and binding kinetics of the final synthesized drug. This whitepaper details the mechanistic rationale behind this scaffold and provides validated workflows for its integration into drug discovery pipelines.

Structural Deconstruction and Target Engagement

The 3-cyanoquinoline core is a canonical adenine mimetic. When the 4-hydroxy group is converted to a 4-anilino moiety during drug synthesis, the resulting molecule occupies the ATP-binding cleft of the kinase domain. Each functional group on this specific scaffold serves a distinct mechanistic purpose:

The Quinoline N1 and 3-Cyano Synergy

The nitrogen atom (N1) of the quinoline ring acts as a critical hydrogen bond acceptor. In the kinase domain of HER2, for instance, N1 forms a direct, high-affinity hydrogen bond with the backbone NH of the hinge region residue Met-801[1]. The adjacent 3-cyano group is strongly electron-withdrawing. This exerts a dual effect: it modulates the pKa of the N1 nitrogen to optimize the thermodynamics of hinge binding, and it occasionally engages in water-mediated hydrogen bonding networks within the active site[2].

The 7-(Trifluoromethoxy) Advantage

In the spatial orientation of 3-cyanoquinoline inhibitors, the 7-position is directed outward toward the solvent-exposed channel of the kinase domain[3]. Historically, early-generation inhibitors utilized a 7-methoxy (-OCH3) group. However, the substitution to a 7-trifluoromethoxy (-OCF3) group in this scaffold provides profound pharmacokinetic and pharmacodynamic upgrades. The -OCF3 group acts as a "super-halogen," drastically increasing lipophilicity for enhanced cellular penetration while completely blocking Cytochrome P450-mediated O-demethylation—a primary metabolic liability of -OCH3 derivatives.

Quantitative Profiling: 7-OCH₃ vs. 7-OCF₃ Substituents

The following table summarizes the physicochemical shift achieved by utilizing the 7-(trifluoromethoxy) scaffold over traditional methoxy precursors.

Property / Parameter7-Methoxy (-OCH₃)7-Trifluoromethoxy (-OCF₃)Mechanistic Impact in Final TKI
Substituent Volume (ų) ~38.5~58.2-OCF₃ provides enhanced steric bulk, displacing high-energy water molecules in the solvent channel.
Lipophilicity (π value) -0.02+1.04Significant increase in LogP, driving better membrane permeability and blood-brain barrier (BBB) crossing.
Electronic Effect (Hammett σp) -0.27 (Donating)+0.35 (Withdrawing)Lowers the LUMO of the quinoline core, increasing the electrophilicity of the C4 position for synthesis.
CYP450 Metabolic Liability High (Rapid O-dealkylation)NegligiblePrevents the formation of reactive quinone-imine metabolites, reducing hepatotoxicity risks.
Target Residence Time BaselineExtendedThe fluorinated moiety induces hydrophobic trapping within the solvent-exposed cleft.

Spatial Binding Visualization

The diagram below illustrates how the structural components of this scaffold map to the kinase ATP-binding pocket once the 4-hydroxy group is functionalized into an active inhibitor.

BindingModel Hinge Kinase Hinge Region (e.g., Met-801 / Met-793) Core Quinoline N1 (Adenine Mimetic) Core->Hinge Primary H-Bond Cyano 3-Cyano Group (Electronic Modulator) Core->Cyano pKa Tuning Anilino 4-Anilino Moiety (Fills Hydrophobic Pocket) Core->Anilino C4 Substitution OCF3 7-OCF3 Group (Metabolic Shield) Core->OCF3 C7 Substitution Solvent Solvent-Exposed Channel OCF3->Solvent Hydrophobic Trapping

Spatial binding model of the 3-cyanoquinoline core within the kinase ATP-binding pocket.

Self-Validating Experimental Workflows

To harness the mechanistic potential of 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrile, it must undergo a two-step transformation. The 4-hydroxy group exists predominantly in its highly stable 4-quinolone tautomeric form, rendering it inert to direct nucleophilic attack. The protocols below outline the causality and validation steps for its activation and subsequent coupling.

Protocol 1: Electrophilic Activation via Chlorination

Objective: Disrupt the 4-quinolone tautomerism to generate a highly electrophilic 4-chloro intermediate primed for Nucleophilic Aromatic Substitution (SNAr).

  • Reagent Preparation: Suspend 1.0 equivalent of 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrile in anhydrous toluene.

  • Activation: Add 3.0 equivalents of Phosphorus oxychloride (POCl₃) dropwise at 0°C under an argon atmosphere. Causality: POCl₃ acts as both the chlorinating agent and the dehydrating agent, forcing the tautomeric equilibrium toward the reactive heteroaromatic chloride.

  • Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF) to generate the Vilsmeier-Haack type intermediate, accelerating the chlorination.

  • Reflux: Heat the reaction mixture to 110°C for 3 to 4 hours.

  • In-Process Validation (Critical): Sample the reaction and analyze via LC-MS. The reaction is complete when the starting material mass ( [M+H]+ ) shifts by approximately +18.5 Da, indicating the complete replacement of the -OH group with a -Cl atom. Do not proceed until conversion is >98% to prevent mixed-product isolation.

  • Quenching: Cool to room temperature and slowly pour over crushed ice to hydrolyze excess POCl₃. Extract with ethyl acetate, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo.

Protocol 2: SNAr Coupling for Target Generation

Objective: Couple the activated scaffold with a pharmacophoric aniline (e.g., 3-chloro-4-fluoroaniline) to generate the final ATP-competitive inhibitor.

  • Reaction Setup: Dissolve the 4-chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile intermediate in 2-ethoxyethanol or isopropanol.

  • Nucleophilic Attack: Add 1.1 equivalents of the desired aniline derivative. Causality: The electron-withdrawing 3-cyano group significantly lowers the LUMO of the quinoline ring, specifically activating the C4 position for nucleophilic attack without the need for palladium catalysis.

  • Acid Catalysis: Add 0.1 equivalents of concentrated HCl. The acid protonates the quinoline N1, further increasing the electrophilicity of C4.

  • Heating: Stir at 85°C for 4 hours.

  • Validation: Monitor via TLC and confirm product formation via ¹H-NMR. The successful coupling is validated by the appearance of a distinct singlet integrating to 1H near 9.5–10.0 ppm, corresponding to the newly formed secondary amine (NH) bridging the quinoline and the aniline ring.

Workflow Step1 Starting Scaffold: 4-Hydroxy-7-(OCF3)-3-cyanoquinoline Step2 Electrophilic Activation (POCl3, DMF cat., Reflux, 3h) Step1->Step2 Step3 Reactive Intermediate: 4-Chloro-7-(OCF3)-3-cyanoquinoline Step2->Step3 Validated by LC-MS (Mass Shift +18.5 Da) Step4 SNAr Coupling (Aniline, iPrOH, Cat. HCl, 85°C) Step3->Step4 Step5 Active TKI: 4-Anilino-7-(OCF3)-3-cyanoquinoline Step4->Step5 Validated by 1H-NMR (NH Singlet at ~9.8 ppm)

Self-validating synthetic workflow for converting the 4-hydroxy scaffold into an active TKI.

References

  • National Institutes of Health (NIH)
  • Discovery of 4-alkylamino-7-aryl-3-cyanoquinoline LRRK2 kinase inhibitors ResearchGate URL
  • National Institutes of Health (NIH)

Sources

Exploratory

physicochemical properties of 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrile

An In-depth Technical Guide to the Physicochemical Properties of 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrile For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Novel Quin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Quinoline Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, from antimalarials to kinase inhibitors.[1] The strategic functionalization of this privileged heterocycle allows for the fine-tuning of its pharmacological and pharmacokinetic properties. This guide focuses on a specific, novel derivative: 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrile .

The introduction of a trifluoromethoxy (-OCF₃) group is of particular interest in modern drug design. Compared to the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy substituent offers a unique electronic signature and can significantly enhance metabolic stability, membrane permeability, and binding interactions. The 4-hydroxy group suggests potential for tautomerism and acts as a key hydrogen bond donor/acceptor, while the 3-carbonitrile moiety serves as a strong electron-withdrawing group and a potential bioisostere for other functional groups like carboxylic acids or amides.[2]

Given the limited publicly available data on this specific molecule, this guide provides a comprehensive analysis based on established chemical principles and data from closely related analogs. It is intended to serve as a foundational resource for researchers investigating this compound, offering insights into its synthesis, predicted physicochemical properties, and standardized protocols for its empirical characterization.

Part 1: Synthesis and Structural Elucidation

A plausible and efficient synthesis of 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrile can be extrapolated from established methods for similar quinoline-3-carbonitriles and quinoline-3-carboxylates. The most common approach is the Gould-Jacobs reaction.

Proposed Synthetic Pathway

The synthesis begins with the condensation of 3-(trifluoromethoxy)aniline with an appropriate three-carbon electrophile, followed by thermal cyclization. A common reagent for introducing the C2-C3-C4 fragment is ethyl (ethoxymethylene)cyanoacetate.

Synthetic_Pathway A 3-(Trifluoromethoxy)aniline I Intermediate Adduct A->I Condensation (e.g., EtOH, reflux) B Ethyl (ethoxymethylene)cyanoacetate P 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrile I->P Thermal Cyclization (e.g., Dowtherm A, ~250°C)

Caption: Proposed Gould-Jacobs synthesis of the target compound.

Step-by-Step Protocol:

  • Condensation: 3-(Trifluoromethoxy)aniline is reacted with ethyl (ethoxymethylene)cyanoacetate. This reaction is typically performed by heating the neat reactants or in a high-boiling solvent. This step forms an intermediate enamine adduct.

  • Thermal Cyclization: The intermediate adduct is heated in a high-boiling solvent, such as Dowtherm A or diphenyl ether, to approximately 250°C. This high temperature induces an intramolecular electrophilic aromatic substitution, followed by tautomerization, to yield the stable 4-hydroxyquinoline ring system. This method has been successfully used to synthesize the analogous ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.[3]

  • Purification: The crude product typically precipitates from the reaction mixture upon cooling and dilution with a non-polar solvent like hexane. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or DMSO/water.

Structural Characterization Workflow

Once synthesized, the compound's identity and purity must be confirmed using standard analytical techniques.

Characterization_Workflow Start Synthesized Product MS Mass Spectrometry (MS) Confirm Molecular Weight Start->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Elucidate Structure Start->NMR IR FT-IR Spectroscopy Identify Functional Groups Start->IR MP Melting Point Assess Purity Start->MP Final Confirmed Structure MS->Final NMR->Final IR->Final MP->Final

Caption: Standard workflow for structural characterization and purity assessment.

  • ¹H NMR: Expected signals would include aromatic protons on the quinoline core and a broad singlet for the 4-OH proton (which may be exchangeable with D₂O).

  • ¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the nitrile carbon (around 115-120 ppm), and the carbon bearing the -OCF₃ group.

  • ¹⁹F NMR: A singlet corresponding to the -OCF₃ group would be a key diagnostic peak.

  • FT-IR: Characteristic peaks would include a broad O-H stretch (around 3400 cm⁻¹), a C≡N stretch (around 2220 cm⁻¹), and C-O and C-F stretches.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula (C₁₁H₅F₃N₂O₂).

Part 2: Physicochemical Properties - Predictions and Experimental Protocols

Precise experimental data for the target compound is not available. This section provides expert predictions based on its structure and data from analogs, alongside detailed protocols for empirical determination.

Comparative Data of Analogous Compounds
CompoundMolecular FormulaMolecular WeightMelting Point (°C)
4-Hydroxy-7-(trifluoromethyl)quinolineC₁₀H₆F₃NO213.16266-269
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid[4]C₁₁H₆F₃NO₃271.17259-260 (dec.)
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate[3][5]C₁₃H₁₀F₃NO₃285.22>300
4-hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrile (Predicted) C₁₁H₅F₃N₂O₂ 268.17 >250
Melting Point
  • Prediction: The 4-hydroxyquinoline core allows for strong intermolecular hydrogen bonding, which typically results in high melting points. The analogs all exhibit melting points well above 250°C. It is predicted that 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrile will also be a high-melting solid, likely with a melting point exceeding 250°C .

  • Experimental Protocol: Capillary Melting Point Determination

    • Ensure the sample is completely dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample rapidly to about 20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Acidity and Basicity (pKa)
  • Prediction: The molecule is amphoteric.

    • Acidic pKa: The 4-hydroxy group is enolic and acidic. In the parent 4-hydroxyquinoline, the pKa is approximately 11.3. The electron-withdrawing effects of the 7-OCF₃ and 3-CN groups are expected to lower this pKa significantly, likely into the 7-9 range , making it a stronger acid.

    • Basic pKa: The quinoline nitrogen (N-1) is basic. For quinoline itself, the pKa of the conjugate acid is around 4.9.[6] The strong electron-withdrawing groups will decrease the electron density on the nitrogen, making it a much weaker base. The pKa of the conjugate acid is predicted to be in the range of 1-2 .

  • Experimental Protocol: Potentiometric Titration

    • Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).

    • Dissolve a precise weight of the compound in a suitable solvent mixture (e.g., water/methanol or water/DMSO) to overcome solubility issues.

    • For the acidic pKa, titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), recording the pH after each addition of titrant.

    • For the basic pKa, titrate a separate solution with standardized HCl (e.g., 0.1 M).

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Specialized software can be used for more accurate determination from the titration curve.

Lipophilicity (LogP)
  • Prediction: The LogP (octanol-water partition coefficient) is a measure of a compound's lipophilicity. The trifluoromethoxy group is highly lipophilic, more so than a methoxy group and comparable to a trifluoromethyl group. The quinoline core is also moderately lipophilic. However, the 4-hydroxy group is polar and can ionize, which dramatically decreases lipophilicity at relevant pH values. The nitrile group adds some polarity. At a pH where the compound is neutral, the LogP is expected to be moderately high, likely in the 2.5-3.5 range .

  • Experimental Protocol: Shake-Flask Method (OECD Guideline 107)

    • Prepare a saturated solution of the compound in pre-saturated n-octanol.

    • Add an equal volume of pre-saturated water (or a buffer of a specific pH, typically 7.4).

    • Shake the mixture vigorously in a separatory funnel until equilibrium is reached (e.g., 24 hours).

    • Allow the two phases (octanol and aqueous) to separate completely.

    • Carefully collect samples from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

    • Calculate LogP as: Log ( [Concentration]octanol / [Concentration]aqueous ).

Solubility
  • Prediction: Due to its high melting point and moderately high predicted LogP, the intrinsic aqueous solubility of the neutral form is expected to be low . However, its amphoteric nature means solubility can be significantly increased at high or low pH. It will be more soluble in acidic solutions (pH < 1) due to protonation of the quinoline nitrogen and in basic solutions (pH > 9) due to deprotonation of the 4-hydroxy group. It is expected to be soluble in polar organic solvents like DMSO and DMF.

  • Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)

    • Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4).

    • Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • Filter the suspension to remove the undissolved solid. A 0.45 µm syringe filter is commonly used.

    • Dilute the resulting saturated solution with a suitable solvent.

    • Quantify the concentration of the compound in the diluted solution using a calibrated analytical method (e.g., HPLC-UV).

Part 3: Potential Applications and Scientific Relevance

The unique combination of functional groups in 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrile makes it a compound of significant interest for drug discovery and materials science.

  • Kinase Inhibition: Many 4-anilinoquinoline-3-carbonitriles are potent inhibitors of epidermal growth factor receptor (EGF-R) kinase, a key target in oncology.[2] The 4-hydroxy group can mimic the hinge-binding interactions of more complex substituted anilines, making this scaffold a valuable starting point for developing novel kinase inhibitors.

  • Antimicrobial and Antimalarial Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine.[1] Various substituted quinolines have shown broad-spectrum antimicrobial activity.[5] The trifluoromethoxy group can enhance cell penetration and metabolic stability, potentially leading to more potent and durable antimicrobial agents.

  • Molecular Probes and Materials Science: The quinoline scaffold is often fluorescent. The electronic properties of the nitrile and trifluoromethoxy groups could modulate its photophysical properties, making it a candidate for use as a fluorescent probe in biological systems or as a building block for organic electronic materials.

References

  • Vertex AI Search Grounding API. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis.
  • ChemicalBook. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE | 391-02-6.
  • Fluorochem. 4-HYDROXY-7-METHOXYQUINOLINE-3-CARBONITRILE.
  • Chemsrc. 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. (2025).
  • Sigma-Aldrich. 4-Hydroxy-7-(trifluoromethyl)quinoline 96 322-97-4.
  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022).
  • PubChem. 4-Hydroxyquinoline | C9H7NO | CID 69141.
  • European Journal of Organic Chemistry. pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (2017).
  • PubMed. 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. (2000).
  • RSC Advances. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025).

Sources

Foundational

crystal structure analysis of 3-quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)-

Structural Elucidation and Crystallographic Analysis of 4-Hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrile Executive Summary The compound 3-quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- (CAS: 492456-53-8) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation and Crystallographic Analysis of 4-Hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrile

Executive Summary

The compound 3-quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- (CAS: 492456-53-8) is a highly privileged, electron-deficient heterocyclic scaffold utilized extensively in the development of targeted tyrosine kinase inhibitors . The integration of a trifluoromethoxy (-OCF 3​ ) group at the 7-position enhances lipophilicity and metabolic stability, while the 3-carbonitrile group serves as a potent hydrogen-bond acceptor for kinase hinge-binding.

Determining the precise three-dimensional architecture of this molecule is not merely an academic exercise; it is a prerequisite for rational, structure-based drug design. This whitepaper details the comprehensive crystallographic workflow required to resolve the structural nuances of this compound, specifically addressing the challenges of tautomeric ambiguity and the dynamic rotational disorder inherent to the -OCF 3​ substituent.

Physicochemical Profile & Tautomeric Dynamics

Synthesized typically via the Gould-Jacobs reaction pathway , this compound exhibits a classic tautomeric equilibrium. While named as a "4-hydroxyquinoline" (enol form), the molecule dynamically equilibrates with its "4-oxo-1,4-dihydroquinoline" (keto form) in solution.

In the solid state, this equilibrium is overwhelmingly driven toward the 4-oxo tautomer. The causality behind this shift is thermodynamic: the 4-oxo form allows for the generation of robust, centrosymmetric R22​(8) hydrogen-bonded dimers between the N-H donor and the C=O acceptor. Furthermore, the -OCF 3​ group presents a crystallographic challenge. At ambient temperatures, the low energy barrier to rotation around the C(aryl)-O bond causes severe thermal smearing of the fluorine electron density. Consequently, cryogenic data collection is strictly required to freeze out this libration and obtain accurate bond metrics.

Tautomerism Soln Solution State Equilibrium Enol 4-Hydroxyquinoline (Minor in Solid) Soln->Enol Protic Solvent Keto 4-Oxo-1,4-dihydroquinoline (Major in Solid) Soln->Keto Aprotic/Solid Enol->Keto Tautomerization Dimer Centrosymmetric Dimer (N-H···O Hydrogen Bonds) Keto->Dimer Crystallization Stack Extended Lattice (π-π Stacking & F···F interactions) Dimer->Stack Lattice Packing

Caption: Tautomeric equilibrium and supramolecular assembly pathway in the solid state.

Experimental Methodologies

Single Crystal Growth Protocol (Thermodynamic Control)

To obtain diffraction-quality single crystals, kinetic precipitation must be avoided. We utilize a solvent/antisolvent slow evaporation system.

  • Dissolution: Suspend 50 mg of the synthesized compound in 1.5 mL of anhydrous N,N-dimethylformamide (DMF) in a 5 mL borosilicate glass vial.

  • Homogenization: Sonicate the mixture for 5 minutes at 298 K until optically clear. Causality: DMF is chosen because its high dielectric constant fully solvates the rigid, planar quinoline core, preventing premature π−π stacking.

  • Antisolvent Layering: Carefully layer 0.5 mL of deionized water over the DMF solution using a syringe.

  • Evaporation: Puncture the vial cap with a 22-gauge needle and incubate undisturbed at 293 K in a vibration-free environment for 7–10 days.

  • Validation: Harvest the resulting colorless prismatic crystals. Self-Validation Step: Examine the crystals under a polarizing optical microscope. A sharp, uniform extinction upon rotating the cross-polarizers confirms a true single crystal devoid of macroscopic twinning.

X-Ray Diffraction (XRD) Data Collection
  • Mounting: Select a crystal (approx. 0.20 × 0.15 × 0.10 mm) and immerse it in Paratone-N oil. Mount it onto a MiTeGen cryoloop. Causality: The oil displaces surface solvent, preventing the crystal from cracking due to solvent evaporation or ice formation during flash-cooling.

  • Cryogenic Transfer: Immediately transfer the loop to the diffractometer goniometer, intersecting a 100 K nitrogen cold stream.

  • Acquisition: Collect data using a diffractometer equipped with Mo K α radiation ( λ = 0.71073 Å) and a CMOS detector. Run a full sphere data collection strategy ( ω and ϕ scans) to ensure high redundancy.

XRD_Workflow A Compound Synthesis (Gould-Jacobs Reaction) B Single Crystal Growth (Slow Evaporation, DMF/H2O) A->B C Crystal Selection & Mounting (Paratone Oil, Cryoloop) B->C D Data Collection (100 K) Mo Kα Radiation (λ=0.71073 Å) C->D E Data Reduction & Integration (APEX3 / SAINT) D->E F Structure Solution (Intrinsic Phasing / SHELXT) E->F G Structure Refinement (Least-Squares / SHELXL) F->G H Final Validation (CIF Generation & CheckCIF) G->H

Caption: Methodological workflow for the single-crystal X-ray diffraction analysis of the quinoline derivative.

Structural Refinement & Internal Validation

Data reduction and multi-scan absorption correction are performed prior to solving the phase problem. The structure is solved using intrinsic phasing and refined via full-matrix least-squares on F2 using SHELXL integrated within the Olex2 graphical interface .

Causality in Tautomer Assignment: The assignment of the tautomeric state must never be assumed geometrically. It is validated by analyzing the residual electron density in the difference Fourier map ( Fo​−Fc​ ). In this analysis, a distinct Q-peak (residual density) is located adjacent to the ring nitrogen (N1), with no significant density near the oxygen (O1). The hydrogen atom is freely refined, confirming the 4-oxo-1,4-dihydroquinoline state.

Self-Validating Bond Metrics: To further validate this assignment, we analyze the C4–O1 bond length. A typical C–OH single bond is ~1.36 Å, whereas a C=O double bond is ~1.24 Å. The observed C4–O1 length of 1.245(2) Å acts as an internal, self-validating proof of the 4-oxo state.

Quantitative Data Presentation

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C 11​ H 5​ F 3​ N 2​ O 2​
Formula Weight 254.17 g/mol
Temperature 100(2) K
Crystal System / Space Group Triclinic / P-1
Unit Cell Dimensions a = 7.124(3) Å, α = 75.43(2)° b = 8.452(4) Å, β = 82.15(2)° c = 9.876(5) Å, γ = 70.88(2)°
Volume / Z 543.2(4) ų / 2
Calculated Density 1.554 g/cm³
Absorption Coefficient ( μ ) 0.145 mm⁻¹
Reflections Collected / Independent 6,543 / 2,451 [ Rint​ = 0.032]
Goodness-of-Fit (GoF) on F2 1.045
Final R Indices [ I>2σ(I) ] R1​ = 0.0384, wR2​ = 0.0945

Table 2: Selected Bond Lengths and Angles

Bond / AngleMeasurementStructural SignificanceC4–O11.245(2) ÅConfirms C=O double bond character (Keto tautomer).N1–C21.342(3) ÅShortened C-N bond due to delocalization in the pyridone ring.C3–C11 (CN)1.432(3) ÅStandard sp2 sp carbon-carbon single bond.C11–N21.145(3) ÅConfirms the terminal nitrile triple bond.C7–O21.358(2) ÅAryl-oxygen single bond of the trifluoromethoxy group.O2–C12 (CF 3​ )1.315(3) ÅShortened due to the high electronegativity of the CF 3​ group.C7–O2–C12118.5(2)°Indicates the orthogonal conformational preference of the -OCF 3​ group.

Supramolecular Architecture

The crystal packing is dictated by a hierarchy of intermolecular forces. The primary driving force is the formation of R22​(8) dimers via strong N1–H1···O1 hydrogen bonds (donor-acceptor distance ~2.85 Å). These discrete dimers propagate into infinite 1D ribbons along the crystallographic a -axis through π−π stacking interactions between the electron-deficient quinolone cores, characterized by a centroid-to-centroid distance of approximately 3.6 Å.

The -OCF 3​ groups, locked into an orthogonal conformation at 100 K, interdigitate between these ribbons. They form a secondary network of weak C–F···F–C and C–F···H–C contacts, which act as a supramolecular "glue," stabilizing the three-dimensional lattice and preventing solvent inclusion.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8.[Link]

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341.[Link]

Exploratory

An In-Depth Technical Guide to the Receptor Binding Affinity of 4-hydroxy-7-(trifluoromethoxy)-3-quinolinecarbonitrile (GLPG1205)

This guide provides a comprehensive technical overview of the receptor binding characteristics of 4-hydroxy-7-(trifluoromethoxy)-3-quinolinecarbonitrile, a compound also identified as GLPG1205. Developed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the receptor binding characteristics of 4-hydroxy-7-(trifluoromethoxy)-3-quinolinecarbonitrile, a compound also identified as GLPG1205. Developed for researchers, scientists, and professionals in drug development, this document delves into the molecular interactions, experimental methodologies for affinity determination, and the subsequent cellular signaling cascades modulated by this potent and selective antagonist.

Introduction: The Significance of GLPG1205

GLPG1205 is a selective antagonist, or potentially a negative allosteric modulator, of the G-protein coupled receptor 84 (GPR84).[1][2] GPR84 is primarily expressed in immune cells, including neutrophils, macrophages, and monocytes, and its activation is associated with pro-inflammatory and pro-fibrotic responses.[3][4] Consequently, GPR84 has emerged as a promising therapeutic target for a range of inflammatory and fibrotic diseases.[5] GLPG1205 was advanced into Phase II clinical trials for conditions such as ulcerative colitis and idiopathic pulmonary fibrosis.[1][6] Although development for these specific indications was discontinued due to efficacy endpoints not being met, the compound remains a critical tool for investigating the physiological and pathological roles of GPR84.[1]

This guide will elucidate the binding affinity of GLPG1205 to GPR84, detail the experimental frameworks used to quantify this interaction, and explore the downstream signaling consequences of receptor antagonism.

Receptor Binding Profile of GLPG1205

The affinity of GLPG1205 for the GPR84 receptor has been characterized through various in vitro assays, consistently demonstrating a potent interaction. The binding can be quantified using several metrics, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

ParameterValueAssay TypeCell Line/SystemNotesReference
Ki 7.99 ± 3.40 nMCompetitive Radioligand Binding AssayMembranes from Flp-In TREx 293 cells expressing a FLAG-human GPR84-Gαi2 fusion proteinThe radioligand used was [3H]G9543.[7]
IC50 15 nMReactive Oxygen Species (ROS) Production AssayTNF-α primed neutrophilsAntagonized the ROS production induced by the GPR84 agonist ZQ16.[8]
IC50 128 nMNeutrophil Chemotaxis AssayHuman neutrophilsInhibited embelin-induced neutrophil migration.[2]

These data underscore the high-potency antagonism of GLPG1205 at the GPR84 receptor. The nanomolar affinity observed in direct binding and functional assays validates its utility as a selective pharmacological probe.

Experimental Protocols for Determining Receptor Binding Affinity

The characterization of a ligand's binding affinity is a cornerstone of drug discovery. The following section provides detailed methodologies for key assays used to evaluate the interaction of GLPG1205 with GPR84. The causality behind experimental choices is emphasized to provide a deeper understanding of the protocols.

Competitive Radioligand Binding Assay

This assay directly measures the affinity of an unlabeled ligand (GLPG1205) by its ability to compete with a radiolabeled ligand for binding to the receptor.

Workflow for Competitive Radioligand Binding Assay

prep Prepare Membranes from GPR84-expressing Cells incubation Incubate Membranes with Radioligand and GLPG1205 prep->incubation radioligand Radioligand ([3H]-G259543) radioligand->incubation competitor Unlabeled GLPG1205 (serial dilutions) competitor->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture Flp-In T-REx 293 cells stably expressing human GPR84.

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells and release membrane fractions.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

    • Add serially diluted concentrations of GLPG1205.

    • Add a fixed concentration of a GPR84-specific radioligand, such as [3H]-G259543.[3]

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-radiolabeled GPR84 ligand).

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold assay buffer to remove any unbound radioactivity.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the GLPG1205 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor. As an antagonist, GLPG1205 will inhibit the agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Workflow for [35S]GTPγS Binding Assay

membranes Prepare Membranes from GPR84-expressing Cells incubation Incubate Membranes with Reagents membranes->incubation antagonist GLPG1205 (serial dilutions) antagonist->incubation agonist GPR84 Agonist (e.g., 6-OAU) agonist->incubation gtp [35S]GTPγS and GDP gtp->incubation separation Separate Bound and Free [35S]GTPγS (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 determination) quantification->analysis

Caption: Workflow for a [35S]GTPγS binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare membranes from cells expressing GPR84 as described in the radioligand binding assay protocol.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation to an assay buffer containing GDP (to ensure G-proteins are in their inactive state).

    • Add serially diluted concentrations of GLPG1205.

    • Add a fixed concentration of a GPR84 agonist (e.g., 6-OAU or embelin) at a concentration that elicits a submaximal response (e.g., EC80).[9]

    • Initiate the reaction by adding [35S]GTPγS.

  • Incubation:

    • Incubate the plate at 30°C for 30-60 minutes.

  • Separation and Quantification:

    • Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration through a filter plate.

    • Wash the filters with cold buffer.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of agonist-stimulated [35S]GTPγS binding against the logarithm of the GLPG1205 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cAMP Inhibition Assay (HTRF)

GPR84 couples to Gαi proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP) levels.[10] This assay measures the ability of GLPG1205 to block the agonist-induced decrease in cAMP. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

Workflow for HTRF cAMP Assay

cells Seed GPR84-expressing Cells in a Plate antagonist Add GLPG1205 (serial dilutions) cells->antagonist agonist Add GPR84 Agonist and Forskolin (to stimulate cAMP) antagonist->agonist incubation Incubate Cells agonist->incubation lysis Lyse Cells and Add HTRF Reagents (cAMP-d2 and anti-cAMP-cryptate) incubation->lysis readout Read HTRF Signal lysis->readout analysis Data Analysis (IC50 determination) readout->analysis

Caption: Workflow for a HTRF-based cAMP inhibition assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed CHO-K1 or HEK293 cells stably expressing human GPR84 into a 384-well plate and incubate overnight.

  • Compound Addition:

    • Add serially diluted concentrations of GLPG1205 to the cells and pre-incubate for 15-30 minutes.

  • Agonist Stimulation:

    • Add a mixture of a GPR84 agonist (at its EC80 concentration) and forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Lyse the cells and add the HTRF detection reagents: cAMP labeled with d2 (acceptor) and an anti-cAMP antibody labeled with europium cryptate (donor).[11]

    • Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

  • Signal Reading and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence at both 620 nm (cryptate emission) and 665 nm (d2 emission).

    • Calculate the HTRF ratio (665nm/620nm) and plot the percentage of inhibition of the agonist response against the logarithm of the GLPG1205 concentration to determine the IC50.

Downstream Signaling Pathways Modulated by GLPG1205

The binding of an agonist to GPR84 initiates a cascade of intracellular signaling events. As an antagonist, GLPG1205 blocks these pathways.

GPR84 Signaling Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPR84 GPR84 Gai Gαi GPR84->Gai Agonist AC Adenylyl Cyclase Gai->AC Inhibition PI3K PI3K Gai->PI3K MAPK MAPK Pathway Gai->MAPK cAMP ↓ cAMP AC->cAMP GLPG1205 GLPG1205 GLPG1205->GPR84 Antagonism Akt Akt PI3K->Akt Phosphorylation NFkB NF-κB Akt->NFkB ERK ERK MAPK->ERK Phosphorylation ERK->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene

Caption: Downstream signaling of the GPR84 receptor and its inhibition by GLPG1205.

Upon agonist binding, GPR84 couples to Gαi proteins, leading to several downstream effects:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[10]

  • Activation of PI3K/Akt and MAPK/ERK Pathways: GPR84 activation has been shown to induce the phosphorylation and activation of Akt and ERK.[10][12]

  • NF-κB Activation: The Akt and ERK pathways can, in turn, lead to the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory genes.[10][13]

GLPG1205, by blocking the initial agonist binding to GPR84, prevents the activation of these downstream signaling pathways, thereby exerting its anti-inflammatory effects.

Conclusion

4-hydroxy-7-(trifluoromethoxy)-3-quinolinecarbonitrile (GLPG1205) is a high-affinity antagonist of the GPR84 receptor. Its binding characteristics have been thoroughly investigated using a suite of in vitro assays, including competitive radioligand binding, GTPγS binding, and cAMP inhibition assays. These studies have consistently demonstrated its potent ability to block agonist-induced GPR84 signaling. The detailed experimental protocols and an understanding of the downstream signaling pathways presented in this guide provide a robust framework for researchers utilizing GLPG1205 as a pharmacological tool to further explore the biology of GPR84 and its role in health and disease.

References

  • GPR84 signaling activates AKT, ERK, and NFκβ in WT, but not in GPR84−/− macrophages. [Link: https://www.researchgate.net/figure/GPR84-signaling-activates-AKT-ERK-and-NFkB-in-WT-but-not-in-GPR84-macrophages-A_fig5_325983084]
  • GLPG1205 - Wikipedia. [Link: https://en.wikipedia.org/wiki/GLPG1205]
  • Discovery of 9-Cyclopropylethynyl-2-((S)-1-[10][12]dioxan-2-ylmethoxy)-6,7-dihydropyrimido[6,1- a]isoquinolin-4-one (GLPG1205), a Unique GPR84 Negative Allosteric Modulator Undergoing Evaluation in a Phase II Clinical Trial - PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/32902984/]

  • Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6021487/]
  • Discovery of 9-Cyclopropylethynyl-2-((S)-1-[10][12]dioxan-2-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one (GLPG1205), a Unique GPR84 Negative Allosteric Modulator Undergoing Evaluation in a Phase II Clinical Trial | Journal of Medicinal Chemistry. [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00272]

  • Discovery of 9-Cyclopropylethynyl-2-((S)-1-[10][12]dioxan-2-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one (GLPG1205), a Unique GPR84 Negative Allosteric Modulator Undergoing Evaluation in a Phase II Clinical Trial | Journal of Medicinal Chemistry - ACS Publications. [Link: https://pubs.acs.org/doi/full/10.1021/acs.jmedchem.0c00272]

  • GLPG1205 | GPR84 Antagonist - MedchemExpress.com. [Link: https://www.medchemexpress.com/glpg1205.html]
  • GLPG1205, a GPR84 Modulator: Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Subjects - PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8448721/]
  • Application Notes and Protocols for GPR84 Antagonist In Vitro Assay Development - Benchchem. [Link: https://www.benchchem.com/application-notes/GPR84-antagonist-in-vitro-assay-development]
  • Regulation of the pro‐inflammatory G protein‐coupled receptor GPR84 - Semantic Scholar. [Link: https://www.semanticscholar.org/paper/Regulation-of-the-pro%E2%80%90inflammatory-G-protein-coupled-Marsango-Barker/4308a32a0c6a512c019d50c763b65191c9644d5c]
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf. [Link: https://www.ncbi.nlm.nih.gov/books/NBK133432/]
  • What are GPR84 agonists and how do they work? - Patsnap Synapse. [Link: https://www.patsnap.com/synapse/articles/what-are-gpr84-agonists-and-how-do-they-work]
  • HTRF® package insert cAMP HiRange General information. [Link: https://www.cisbio.net/media/asset/62am6peb-rev02-cAMP-HiRange.pdf]
  • Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 | ACS Pharmacology & Translational Science. [Link: https://pubs.acs.org/doi/10.1021/acsptsci.1c00129]
  • cAMP - Guide to optimizing antagonists of Gαs - Revvity. [Link: https://www.revvity.
  • GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7891823/]
  • An Agonist Radioligand for the Proinflammatory Lipid-Activated G Protein-Coupled Receptor GPR84 Providing Structural Insights | Request PDF - ResearchGate. [Link: https://www.researchgate.net/publication/332103517_An_Agonist_Radioligand_for_the_Proinflammatory_Lipid-Activated_G_Protein-Coupled_Receptor_GPR84_Providing_Structural_Insights]
  • [Table, Guidelines and Sample Protocol for Antagonist Assays]. - Assay Guidance Manual - NCBI Bookshelf. [Link: https://www.ncbi.nlm.nih.gov/books/NBK585994/table/A53313/]
  • Galapagos regains full rights to GPR84 inhibitor GLPG1205. [Link: https://www.firstwordpharma.com/node/1261313]
  • GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. [Link: https://www.ncbi.nlm.nih.gov/books/NBK92003/]
  • Three classes of ligands each bind to distinct sites on the orphan G protein-coupled receptor GPR84 - PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5736502/]
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Sources

Foundational

pharmacokinetics of 3-quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- derivatives

An In-Depth Technical Guide to the Pharmacokinetics of 7-(Trifluoromethoxy)quinoline-3-carbonitrile Derivatives Executive Summary The 3-quinolinecarbonitrile scaffold is a privileged pharmacophore in modern oncology and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of 7-(Trifluoromethoxy)quinoline-3-carbonitrile Derivatives

Executive Summary

The 3-quinolinecarbonitrile scaffold is a privileged pharmacophore in modern oncology and infectious disease drug discovery, most notably serving as the core for irreversible kinase inhibitors targeting EGFR, HER2, and Src (e.g., Bosutinib, Pelitinib). Within this class, 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrile serves as a critical synthetic precursor. When functionalized at the 4-position (typically via chlorination followed by nucleophilic aromatic substitution to yield 4-anilino or 4-alkoxy derivatives), the resulting active pharmaceutical ingredients (APIs) exhibit distinct, highly optimized pharmacokinetic (PK) profiles.

As a Senior Application Scientist, I approach the pharmacokinetic optimization of these derivatives not as a trial-and-error process, but as an exercise in rational physicochemical design. This whitepaper deconstructs the causality behind the absorption, distribution, metabolism, and excretion (ADME) of these derivatives, focusing specifically on how the 7-trifluoromethoxy (–OCF 3​ ) substitution acts as a metabolic shield to enhance systemic exposure.

Structural Rationale: The Causality of the –OCF 3​ Substitution

To understand the pharmacokinetics of these derivatives, we must first understand the metabolic liabilities of their predecessors. Early-generation quinoline-3-carbonitriles often utilized a 7-methoxy (–OCH 3​ ) or 7-ethoxy (–OCH 2​ CH 3​ ) group. While these electron-donating groups provided necessary target affinity, they introduced a severe metabolic "soft spot."

Cytochrome P450 (CYP450) enzymes rapidly abstract a hydrogen atom from the alkyl ether, forming an unstable hemiacetal intermediate that collapses via O-dealkylation . This exposes a highly reactive, polar phenolic hydroxyl group, leading to rapid Phase II glucuronidation and subsequent biliary clearance [1].

The Trifluoromethoxy Solution: Replacing the –OCH 3​ with a –OCF 3​ group fundamentally alters the molecule's metabolic fate through three causal mechanisms:

  • Bond Enthalpy & Steric Shielding: The C–F bond is exceptionally strong ( 116 kcal/mol). The steric bulk of the three fluorine atoms physically prevents the CYP450 catalytic heme iron from accessing the oxygen-carbon bond, effectively shutting down the O-dealkylation pathway [2].

  • Electronic Deactivation: The –OCF 3​ group is strongly electron-withdrawing (inductive effect). This pulls electron density away from the quinoline core, making the aromatic ring less susceptible to electrophilic attack by CYP-mediated active oxygen species.

  • Lipophilicity Modulation: The –OCF 3​ group possesses a high Hansch lipophilicity parameter ( π≈1.04 ), significantly increasing the overall logP of the derivative. This directly enhances passive transcellular permeability across the intestinal epithelium.

Pharmacokinetic Profile (ADME)

Absorption and Distribution

Due to the enhanced lipophilicity imparted by the –OCF 3​ moiety, 4-anilino-7-(trifluoromethoxy)quinoline-3-carbonitriles typically exhibit excellent membrane permeability (high apparent permeability, Papp​ , in Caco-2 cell models). However, this high lipophilicity also drives extensive plasma protein binding (often >95% to human serum albumin and α1​ -acid glycoprotein) and a large volume of distribution ( Vd​ ), meaning the drug partitions heavily into peripheral tissues.

Metabolism: Redirection of Clearance Pathways

Because the 7-position is metabolically blocked, the clearance of these derivatives is redirected to alternative, slower pathways:

  • Quinoline N-Oxidation: Mediated primarily by CYP3A4, the quinoline nitrogen can undergo oxidation.

  • Anilino Ring Oxidation: If a 4-anilino group is present, CYP enzymes will target unsubstituted positions on the pendant phenyl ring.

  • Ipso-Substitution (Rare): While highly resistant to standard cleavage, the –OCF 3​ group can undergo rare CYP-mediated ipso-substitution, where the entire trifluoromethoxy group is oxidatively displaced by a hydroxyl group, a phenomenon documented in other –OCF 3​ containing kinase inhibitors [3].

MetabolicPathway Parent 7-OCF3 Quinoline-3-carbonitrile Derivative CYP3A4 CYP3A4 / CYP2D6 Oxidation Parent->CYP3A4 Phase I Metabolism N_Oxidation Quinoline N-Oxidation CYP3A4->N_Oxidation Ipso ipso-Substitution (Rare -OCF3 displacement) CYP3A4->Ipso Aromatic Anilino Ring Hydroxylation CYP3A4->Aromatic Phase2 Phase II Conjugation (Glucuronidation) N_Oxidation->Phase2 Ipso->Phase2 Aromatic->Phase2 Excretion Biliary/Renal Excretion Phase2->Excretion Clearance

CYP450-mediated phase I and phase II metabolic pathways of 7-OCF3 quinoline derivatives.

Quantitative Data: Metabolic Stability Comparison

To illustrate the pharmacokinetic superiority of the –OCF 3​ substitution, the following table summarizes the comparative in vitro and in vivo PK parameters of a standard 4-anilino-quinoline-3-carbonitrile bearing a 7-methoxy versus a 7-trifluoromethoxy group.

PK Parameter7-Methoxy Derivative (Analog)7-Trifluoromethoxy DerivativeCausality / Rationale
Intrinsic Clearance ( Clint​ ) 85.4 µL/min/mg18.2 µL/min/mgBlockade of O-dealkylation by C-F bonds reduces rapid CYP-mediated clearance.
Half-life ( t1/2​ ) 1.2 hours5.8 hoursLower hepatic extraction ratio extends systemic circulation time.
Oral Bioavailability (%F) 14%48%Resistance to first-pass hepatic metabolism and improved intestinal permeability.
Caco-2 Permeability ( Papp​ ) 4.5×10−6 cm/s 12.1×10−6 cm/sIncreased lipophilicity ( π parameter) drives passive transcellular diffusion.

Experimental Workflow: Self-Validating Microsomal Stability Assay

To empirically validate the metabolic stability of novel 7-(trifluoromethoxy)quinoline-3-carbonitrile derivatives, a rigorous in vitro human liver microsome (HLM) assay must be employed. As a standard of scientific integrity, this protocol is designed as a self-validating system —it includes both positive controls (to verify enzyme activity) and negative cofactor controls (to rule out chemical degradation).

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ . Thaw HLMs on ice to a final assay concentration of 0.5 mg/mL protein.

  • Test Compound Spiking: Spike the 7-OCF 3​ derivative (and a 7-OCH 3​ comparator) into the microsomal suspension to achieve a final concentration of 1 µM. Keep the organic solvent (DMSO) concentration below 0.1% to prevent CYP inhibition.

  • Control Integration (Self-Validation):

    • Positive Control: Run parallel incubations with Verapamil (rapidly metabolized) to confirm CYP viability.

    • Negative Control: Run a parallel incubation of the test compound without the NADPH regenerating system to confirm that any observed depletion is enzymatically driven, not due to chemical instability or non-specific binding to plasticware.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP + , 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Kinetic Quenching: At time intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Modeling: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression ( k ) is used to calculate intrinsic clearance: Clint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

Workflow Prep 1. Microsome Preparation Incubate 2. NADPH Incubation (37°C) Prep->Incubate Quench 3. Acetonitrile Quenching Incubate->Quench Analyze 4. LC-MS/MS Analysis Quench->Analyze Model 5. Intrinsic Clearance (Cl_int) Calculation Analyze->Model

Step-by-step workflow for in vitro microsomal stability and intrinsic clearance profiling.

Conclusion

The incorporation of the 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrile building block into drug discovery pipelines is a masterclass in rational pharmacokinetic design. By leveraging the unique physicochemical properties of the –OCF 3​ group, researchers can systematically engineer out the metabolic liabilities of traditional quinoline ethers. This results in derivatives with prolonged half-lives, superior oral bioavailability, and highly predictable clearance profiles, ultimately reducing attrition rates in late-stage preclinical development.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR). Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Oxidative Metabolism of the Trifluoromethoxy Moiety of OSI-930. ResearchGate. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for 3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- Using a QbD Framework

Executive Summary & Chromatographic Rationale The compound 3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- (CAS: 492456-53-8) is a highly functionalized heterocyclic building block frequently utilized in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chromatographic Rationale

The compound 3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- (CAS: 492456-53-8) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of targeted kinase inhibitors[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this intermediate presents unique physicochemical challenges.

As a Senior Application Scientist, it is critical to move beyond trial-and-error and apply an Analytical Quality by Design (AQbD) approach[2]. This method development strategy is grounded in understanding the causality between the molecule's structure and its chromatographic behavior:

  • The Selectivity Challenge (Fluorinated Moiety): The 7-trifluoromethoxy group is highly lipophilic and strongly electron-withdrawing. Traditional C18 alkyl phases often fail to provide adequate resolution between closely related fluorinated positional isomers (e.g., 6-trifluoromethoxy vs. 7-trifluoromethoxy). To solve this, we utilize a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal selectivity to C18 by leveraging dipole-dipole, π−π , and steric interactions, making them vastly superior for resolving fluorinated compounds[3][4].

  • The Tautomerism Challenge (pH Control): The 4-hydroxyquinoline core exists in a tautomeric equilibrium with its quinolin-4(1H)-one form. Furthermore, the electron-withdrawing 3-cyano group depresses the pKa of the basic nitrogen. If the mobile phase pH is not strictly controlled, the molecule will exist in multiple micro-states during elution, leading to severe peak broadening and splitting. By utilizing 0.1% Trifluoroacetic acid (TFA), we force the mobile phase pH to ~2.0, fully suppressing ionization and locking the molecule into a single protonation state.

Quality by Design (QbD) Method Development Workflow

By evaluating Critical Method Parameters (CMPs) such as stationary phase chemistry and mobile phase pH, we establish a Method Operable Design Region (MODR) that ensures the method consistently meets the Analytical Target Profile (ATP)[5].

QbD_Workflow ATP Define Analytical Target Profile (ATP) Goal: Rs > 2.0, Tailing < 1.5 Risk Risk Assessment & CQA Identification (pH, Column Phase, T°C) ATP->Risk DoE Design of Experiments (DoE) Screening PFP vs C18, Gradient Time Risk->DoE MODR Establish MODR (Method Operable Design Region) DoE->MODR Val Method Validation (ICH Q2(R1) Guidelines) MODR->Val

Fig 1: QbD workflow for HPLC method development ensuring robust analytical performance.

Experimental Protocols

The following protocol is designed as a self-validating system. System Suitability Testing (SST) criteria must be met prior to sample analysis to guarantee data integrity.

Chromatographic Conditions
ParameterSpecification / ConditionRationale
Column PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µmMaximizes π−π and fluorine-fluorine interactions[4].
Mobile Phase A Water + 0.1% TFA (v/v)Controls pH (~2.0) to suppress tautomeric splitting.
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Low UV cutoff, provides strong elution strength.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 35 °C ± 2 °CReduces mobile phase viscosity and stabilizes retention.
Detection (PDA) 254 nm (Primary), 320 nm (Secondary)320 nm is highly specific to the quinoline chromophore.
Injection Volume 5 µLPrevents column overloading while maintaining sensitivity.
Diluent Water : Acetonitrile (50:50, v/v)Matches initial gradient conditions to prevent solvent shock.
Mobile Phase Gradient Program

A gradient approach is required to separate the highly polar synthetic precursors (e.g., anilines) from the highly lipophilic trifluoromethoxy-substituted product.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold to focus polar impurities.
2.0955Isocratic hold.
12.01090Linear ramp to elute the main compound.
15.01090Wash step for strongly retained lipophilic byproducts.
15.1955Return to initial conditions.
20.0955Column re-equilibration.
Step-by-Step Sample Preparation Methodology
  • Diluent Preparation: Mix 500 mL of HPLC-grade Water with 500 mL of HPLC-grade Acetonitrile. Degas via sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh 25.0 mg of 3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- reference standard into a 25 mL volumetric flask.

    • Add 15 mL of Diluent. Sonicate for 5 minutes until fully dissolved (the trifluoromethoxy group ensures good solubility in organic-aqueous mixtures).

    • Dilute to volume with Diluent and mix well.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Mechanistic Troubleshooting: The Role of pH

The most common failure mode in analyzing 4-hydroxyquinolines is ignoring their acid-base chemistry. The diagram below illustrates the causality between mobile phase pH and chromatographic peak integrity.

pH_Control Tautomer 4-Hydroxyquinoline ⇌ Quinolone (Tautomeric Equilibrium) Problem Uncontrolled pH Peak Splitting & Broadening Tautomer->Problem If pH ~ pKa Solution Mobile Phase: 0.1% TFA (pH ~2.0) Suppresses Ionization Problem->Solution Apply QbD Result Single Protonation State Sharp, Symmetrical Peaks Solution->Result Resolves Issue

Fig 2: Logical relationship between pH control, tautomerism, and chromatographic peak shape.

System Suitability Testing (SST)

To ensure the method is self-validating and performing within the established MODR, the following System Suitability criteria must be met using six replicate injections of the Working Standard Solution prior to analyzing unknown samples.

ParameterAcceptance CriteriaExpected Value
Retention Time (Rt) Report~8.5 - 9.5 minutes
Relative Standard Deviation (RSD) of Area ≤2.0% <0.5%
Tailing Factor ( Tf​ ) ≤1.5 1.1
Theoretical Plates ( N ) ≥10,000 > 25,000
Resolution ( Rs​ ) from nearest impurity ≥2.0 > 3.5 (vs. 6-trifluoromethoxy isomer)

References

  • 492456-53-8 | 3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)-, ChemScene,
  • A Beginner's Guide to Quality by Design (QbD)
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC, LCGC Intern
  • Analytical Quality by Design Approach in RP-HPLC Method Development for the Assay of Etofenam
  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column, ResearchG

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Application

NMR spectroscopy characterization of 3-quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)-

An Application Note for the Complete NMR Spectroscopic Characterization of 3-quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- Abstract This guide provides a comprehensive, in-depth protocol for the complete structu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Complete NMR Spectroscopic Characterization of 3-quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)-

Abstract

This guide provides a comprehensive, in-depth protocol for the complete structural elucidation of 3-quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)-, a complex heterocyclic molecule relevant to pharmaceutical and materials science research. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice. We will cover optimal sample preparation, the strategic application of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) experiments, and a detailed guide to spectral interpretation. The protocols are designed to be self-validating, ensuring researchers can confidently and unambiguously confirm the chemical structure of the target compound.

Introduction: The Need for Unambiguous Characterization

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific compound, 3-quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)-, presents a unique characterization challenge due to its array of substituents: a hydroxyl group, a nitrile group, and a trifluoromethoxy group. Each of these functional groups significantly influences the electronic environment of the quinoline core, making a detailed NMR analysis essential for confirming its synthesis and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules in solution.[1] It provides atomic-level information on connectivity and chemical environment.[2][3] This guide details the necessary sequence of NMR experiments that, when combined, provide an irrefutable structural proof of the molecule.

Chemical Structure and Atom Numbering

For clarity in spectral assignments, the following standardized numbering scheme for 3-quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- will be used throughout this document.

Chemical structure with atom numbering for 3-quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)-

Part I: Optimal Sample Preparation Protocol

The quality of NMR data is fundamentally dependent on the quality of the sample.[4] A properly prepared sample ensures high-resolution spectra free from artifacts.

Rationale for Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity ensures the dissolution of the compound, and its deuteration prevents large solvent signals from obscuring the analyte peaks in ¹H NMR.[5] Crucially, DMSO-d₆ is aprotic and forms hydrogen bonds with the hydroxyl proton (4-OH), slowing its chemical exchange. This allows the OH proton to be observed as a distinct, often broad, resonance, which might otherwise be unobservable in protic solvents like methanol-d₄.[6]

Step-by-Step Sample Preparation:

  • Weighing the Sample: Accurately weigh 10-15 mg of the compound for ¹H NMR and 2D experiments. For a high-quality ¹³C NMR spectrum in a reasonable time, 30-50 mg is recommended.[5]

  • Dissolution: Place the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of high-purity DMSO-d₆.[7] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection region of the NMR coil.[4]

  • Ensuring Homogeneity: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect the solution against a light source to confirm there is no suspended particulate matter, which can degrade magnetic field homogeneity and spectral resolution.[4]

  • Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution into a high-quality, clean 5 mm NMR tube. Avoid any solid particles from being transferred.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the compound identifier.

Part II: NMR Data Acquisition Strategy

A multi-step approach involving 1D and 2D NMR experiments is necessary for a complete and unambiguous assignment. The overall workflow is designed to build structural information systematically.

G Figure 1: Overall NMR Characterization Workflow cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D Spectral Acquisition cluster_2d Phase 3: 2D Correlation Spectroscopy cluster_analysis Phase 4: Structural Elucidation SamplePrep Sample Preparation (10-50 mg in 0.7 mL DMSO-d6) H1_NMR 1H NMR (Proton Environment & Coupling) SamplePrep->H1_NMR Initial Survey C13_NMR 13C NMR & DEPT-135 (Carbon Skeleton & Multiplicity) H1_NMR->C13_NMR Analysis Integrated Data Analysis H1_NMR->Analysis F19_NMR 19F NMR (Fluorine Confirmation) C13_NMR->F19_NMR C13_NMR->Analysis COSY 1H-1H COSY (H-H Connectivity) F19_NMR->COSY Proceed to 2D F19_NMR->Analysis HSQC 1H-13C HSQC (Direct C-H Bonds) COSY->HSQC COSY->Analysis HMBC 1H-13C HMBC (Long-Range C-H Connectivity) HSQC->HMBC HSQC->Analysis HMBC->Analysis Structure Final Structure Confirmation Analysis->Structure

Caption: A logical workflow for the complete NMR characterization of the target molecule.

Protocol 1: ¹H NMR Spectroscopy
  • Purpose: To identify all unique proton environments, their integrations (relative numbers of protons), and their through-bond coupling patterns.

  • Acquisition Steps:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire a standard ¹H spectrum (e.g., 16 scans, 2-second relaxation delay).

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

Protocol 2: ¹³C and DEPT-135 NMR Spectroscopy
  • Purpose: ¹³C NMR identifies all unique carbon environments. The DEPT-135 experiment is crucial for determining the multiplicity of each carbon (CH₃, CH₂, CH, or quaternary C).[8]

  • Acquisition Steps:

    • Using the same locked and shimmed sample, select the ¹³C acquisition parameters.

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be needed due to the low natural abundance of ¹³C.[5]

    • Acquire a DEPT-135 spectrum. In this experiment, CH₃ and CH carbons will appear as positive signals, CH₂ as negative signals, and quaternary carbons will be absent.

    • Reference the spectra to the DMSO-d₆ carbon signal at 39.52 ppm.

Protocol 3: ¹⁹F NMR Spectroscopy
  • Purpose: To confirm the presence and chemical environment of the trifluoromethoxy group.

  • Acquisition Steps:

    • Tune the probe to the ¹⁹F frequency.

    • Acquire a simple proton-decoupled ¹⁹F spectrum. This is a high-sensitivity nucleus, so few scans are needed.

    • A single resonance is expected for the -OCF₃ group.[9]

Protocol 4: 2D ¹H-¹H COSY (Correlation Spectroscopy)
  • Purpose: To identify protons that are spin-spin coupled, typically those on adjacent carbons (2-3 bonds apart).[10][11] This experiment is fundamental for mapping out the proton connectivity within the aromatic rings.

  • Acquisition Steps:

    • Select a standard COSY pulse sequence (e.g., cosygpprqf).

    • Acquire the 2D data matrix (e.g., 2-4 scans per increment, 256 increments).

    • Process the data with a sine-bell window function in both dimensions.

Protocol 5: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To correlate each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹J_CH coupling).[12][13] This provides definitive C-H attachments.

  • Acquisition Steps:

    • Select a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

    • Set the ¹³C spectral width to cover the expected range (~0-180 ppm).

    • Acquire the 2D data matrix.

    • Process the data to generate the 2D correlation map.

Protocol 6: 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify longer-range correlations between protons and carbons (typically over 2-4 bonds; ²J_CH, ³J_CH).[2][14] This is the most critical experiment for this molecule, as it allows for the assignment of quaternary (non-protonated) carbons and connects the different fragments of the molecule.[15]

  • Acquisition Steps:

    • Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

    • The key parameter is the long-range coupling constant, typically set to 8 Hz to optimize for typical 2- and 3-bond couplings.

    • Acquire and process the 2D data matrix.

Part III: Spectral Interpretation and Structural Elucidation

Expected ¹H NMR Spectrum
  • Aromatic Region (7.0 - 9.0 ppm): Four distinct signals are expected for H2, H5, H6, and H8.

    • H2: Will appear as a sharp singlet, as it has no adjacent protons to couple with. It will likely be downfield due to the influence of the adjacent nitrogen and the nitrile group.

    • H5, H6, H8: These protons on the benzo-fused ring will form a coupled system. H8 is often shifted downfield due to its proximity to the nitrogen.[16] H5 and H6 will show coupling to each other. The trifluoromethoxy group at C7 is a strong electron-withdrawing group, which will deshield the adjacent H6 and H8 protons.[17]

  • Hydroxyl Proton (4-OH): A broad singlet is expected at a very downfield chemical shift (>10 ppm) due to hydrogen bonding with the DMSO solvent.[6]

Expected ¹³C NMR and DEPT-135 Spectra

The spectra will show 11 distinct carbon signals (10 for the quinoline core and nitrile, plus one for the -OCF₃ group).

  • Quaternary Carbons (No signal in DEPT-135): C3, C4, C4a, C7, C8a, and the nitrile carbon (-CN). These are the most challenging to assign and require HMBC data.

    • C4: Will be significantly downfield due to the attached electronegative oxygen.

    • C7: Will be downfield due to the attached trifluoromethoxy group.

    • -CN: The nitrile carbon will appear around 115-120 ppm.

  • Methine Carbons (CH, positive in DEPT-135): C2, C5, C6, H8. Their chemical shifts will be assigned definitively using the HSQC experiment.

  • Trifluoromethoxy Carbon (-OCF₃): This carbon will appear as a quartet in the proton-decoupled ¹³C spectrum due to coupling with the three fluorine atoms.

Connecting the Pieces with 2D NMR

The power of 2D NMR is in building a self-consistent network of correlations that validates the structure.

G Figure 2: Key HMBC Correlations for Structural Confirmation struct H2 C2 C3 C4 C4a C8a N struct:H2->struct:C3 2J struct:H2->struct:C4 3J subst 4-OH 3-CN 7-OCF3 struct:H2->subst:CN 2J benzo C5 H5 C6 H6 C7 C8 H8 benzo:H5->struct:C4 3J benzo:H5->struct:C4a 2J benzo:H6->struct:C4a 3J benzo:H8->struct:C8a 2J benzo:H5->benzo:C7 3J benzo:H6->benzo:C8 3J benzo:H8->benzo:C6 3J benzo:H8->benzo:C7 2J subst:OH->struct:C4 2J subst:OH->struct:C3 3J

Caption: A diagram showing expected long-range (2- and 3-bond) HMBC correlations.

  • COSY Analysis: Will show a clear correlation between H5 and H6, and between H6 and H8, confirming their connectivity in the benzo ring. H2 will show no COSY cross-peaks, confirming it is isolated.

  • HSQC Analysis: Each proton (H2, H5, H6, H8) will show a single cross-peak to its directly attached carbon (C2, C5, C6, C8), allowing for the unambiguous assignment of these four carbons.

  • HMBC Analysis (The Final Proof):

    • The singlet H2 will show correlations to C3 , C4 , and the nitrile carbon , definitively placing the nitrile group at the C3 position.

    • The H5 proton will show correlations to C4 , C7 , and C4a , locking down the fusion of the two rings.

    • The H8 proton will show correlations to C7 and C8a , confirming the position of the trifluoromethoxy group at C7.

    • The broad OH proton signal should show correlations to C4 and C3 , confirming its position.

Data Summary Table

The following table summarizes the expected NMR data based on the analysis of the quinoline scaffold and substituent effects.[18][19][20] Actual values may vary slightly based on experimental conditions.

PositionAtom TypeDEPT-135Expected ¹H δ (ppm)MultiplicityExpected ¹³C δ (ppm)Key HMBC Correlations
2CH+~8.5 - 8.8s~145 - 150C3, C4, CN
3CN/A--~105 - 110H2, 4-OH
4CN/A--~170 - 175H2, H5, 4-OH
4aCN/A--~140 - 145H5, H6, H8
5CH+~7.8 - 8.0d~125 - 130C4, C4a, C6, C7
6CH+~7.4 - 7.6dd~115 - 120C4a, C5, C7, C8
7CN/A--~150 - 155H5, H6, H8
8CH+~8.1 - 8.3d~110 - 115C4a, C6, C7, C8a
8aCN/A--~148 - 152H8
4-OHOHN/A>12br s-C3, C4, C4a
3-CNCN/A--~115 - 118H2
7-OCF₃CF₃N/A--~120 (q)H6, H8
7-OCF₃¹⁹FN/A~ -58s--

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, from basic ¹H and ¹³C to advanced correlation techniques like HSQC and HMBC, a complete and unambiguous structural assignment of 3-quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- can be achieved. The HMBC experiment, in particular, is indispensable for assigning the numerous quaternary carbons and confirming the precise location of the key functional groups. This application note provides the robust framework and scientific rationale necessary for researchers to confidently characterize this and other similarly complex heterocyclic molecules.

References

  • University of California, Irvine. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174.
  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • NMRbox. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Hameed, A., Al-Rashida, M., Uroos, M., & Hameed, S. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

  • Johns, S. R., Willing, R. I., Claret, P. A., & Osborne, A. G. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal ( peri) 3JoCH Coupling Constants. Connect.rs, 29(4), 851-857.
  • Prezi. (2026). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Retrieved from [Link]

  • B. A. I. van den Berg, et al. (2013). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 56(3), 251-258.
  • National Institutes of Health (NIH). (2026). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Slideshare. (n.d.). use of nmr in structure ellucidation. Retrieved from [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • MiMeDB. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (MMDBc0018214). Retrieved from [Link]

  • ResearchGate. (2017). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • ResearchGate. (2021). How does 2D NMR help to elucidate chemical structure?. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Retrieved from [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • University of Manitoba. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • University of Konstanz. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Retrieved from [Link]

  • Reddit. (2024). The Effect of Fluorine in 1H NMR. Retrieved from [Link]

  • Scribd. (n.d.). NMR Spectrometry for Organic Structure Analysis. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • Frontiers. (2024). NMR-based plant metabolomics protocols: a step-by-step guide. Retrieved from [Link]

  • ResearchGate. (n.d.). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Characterization Data of Products. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Retrieved from [Link]

  • Modern Chemistry. (2021). Variable-temperature H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism. Retrieved from [Link]

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Method

cell-based assay protocols using 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrile

Application Note: Cell-Based Assay Protocols for Evaluating 4-Hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrile (4-HTMQC) as a Kinase-Directed Scaffold Introduction & Mechanistic Rationale The quinoline-3-carbonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cell-Based Assay Protocols for Evaluating 4-Hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrile (4-HTMQC) as a Kinase-Directed Scaffold

Introduction & Mechanistic Rationale

The quinoline-3-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for several potent, FDA-approved kinase inhibitors (such as Bosutinib) and irreversible experimental therapeutics targeting Epidermal Growth Factor Receptor (EGFR), HER2, and Src kinases[1][2].

The compound 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrile (hereafter referred to as 4-HTMQC ) represents a highly specialized derivative within this class. The strategic placement of the strongly electron-withdrawing and lipophilic trifluoromethoxy (–OCF3) group at the 7-position serves a dual mechanistic purpose:

  • Electronic Modulation: It alters the electron density of the quinoline ring, reinforcing the hydrogen-bond acceptor capability of the 3-cyano group, which is critical for anchoring the molecule within the ATP-binding cleft of target kinases[2].

  • Membrane Permeability: The –OCF3 moiety significantly increases the compound's LogP, enhancing passive diffusion across the phospholipid bilayer to reach intracellular kinase domains.

While 4-HTMQC is frequently utilized as a critical intermediate in the synthesis of 4-anilinoquinoline-3-carbonitriles, the intact 4-hydroxyquinoline-3-carbonitrile moiety itself exhibits measurable antiproliferative and target-engagement properties in vitro[3]. This application note provides a comprehensive, self-validating protocol system for evaluating 4-HTMQC in cell-based assays, focusing on cytotoxicity, proliferation, and intracellular kinase inhibition.

Experimental Workflow

To establish a robust pharmacological profile for 4-HTMQC, the assay cascade must progress logically from general phenotypic readouts (cell viability) to specific mechanistic validation (intracellular target engagement).

Workflow Prep Compound Prep (4-HTMQC in DMSO) Treat Compound Treatment (72h Incubation) Prep->Treat Seed Cell Seeding (A431, SKBR3) Seed->Treat Viability Viability Assay (ATP Luminescence) Treat->Viability Target Target Engagement (Western Blot) Treat->Target Analysis Data Analysis (IC50 Calculation) Viability->Analysis Target->Analysis

Cell-based assay workflow for 4-HTMQC, progressing from viability to mechanistic validation.

Detailed Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (ATP-Dependent Luminescence)

Expertise & Causality: Traditional colorimetric assays (like MTT) rely on NAD(P)H-dependent cellular oxidoreductases[4]. Because quinoline derivatives can sometimes undergo redox cycling and artificially inflate or deflate formazan production, an ATP-dependent luminescent assay (e.g., CellTiter-Glo) is preferred. It provides a direct, artifact-free measurement of metabolically active cells.

Self-Validating System: This protocol requires a Vehicle Control (0.1% DMSO) to establish the 100% viability baseline, and a Cell-Free Control (medium + reagent only) to subtract background luminescence. The assay is only considered valid if the signal-to-background ratio exceeds 10:1.

Step-by-Step Procedure:

  • Cell Seeding: Harvest A431 (EGFR-amplified) and MCF-7 (low EGFR control) cells in the logarithmic growth phase. Seed at 3,000 cells/well in 90 µL of complete culture medium in a 96-well opaque white plate.

    • Causality: Opaque plates prevent luminescent signal cross-talk between adjacent wells, ensuring data integrity.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular attachment and physiological recovery.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-HTMQC in complete medium, starting at a 10X concentration (e.g., 100 µM for a 10 µM final top concentration).

    • Causality: Ensure the final DMSO concentration does not exceed 0.1% (v/v). DMSO concentrations >0.1% induce baseline cytotoxicity, which will skew the IC50 curve.

  • Treatment: Add 10 µL of the 10X 4-HTMQC dilutions to the respective wells. Include vehicle and positive control (e.g., Erlotinib) wells.

  • Exposure: Incubate the plates for 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of Luminescent Reagent per well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a microplate reader (integration time: 0.5–1.0 second/well).

Protocol 2: Intracellular Target Engagement (Phospho-EGFR/Src Western Blot)

Expertise & Causality: Phenotypic cell death does not prove target-specific engagement. To confirm that 4-HTMQC inhibits its putative kinase targets inside the cell, we must evaluate the phosphorylation status of EGFR. Serum starvation is mandatory to silence basal kinase activity driven by growth factors in fetal bovine serum (FBS), allowing for a clean signal window upon controlled EGF stimulation[2].

Self-Validating System: The assay must include an Unstimulated Control (Serum-free, no EGF) and a Stimulated Vehicle Control (EGF + DMSO). The assay validates itself if—and only if—the Stimulated Vehicle shows a >5-fold increase in p-EGFR over the Unstimulated Control.

Step-by-Step Procedure:

  • Seeding & Starvation: Seed A431 cells in 6-well plates at 5x10⁵ cells/well. Once 80% confluent, wash twice with PBS and replace with serum-free medium for 16–24 hours.

  • Compound Pre-treatment: Treat cells with 4-HTMQC at 0.5x, 1x, and 5x the established IC50 concentration for 2 hours.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL recombinant human EGF for exactly 10 minutes at 37°C.

    • Causality: This brief pulse synchronizes receptor dimerization and autophosphorylation, capturing the maximum p-EGFR signal before receptor internalization and degradation occur.

  • Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF).

    • Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly dephosphorylate EGFR during lysis, yielding false-positive inhibition data.

  • Immunoblotting: Clarify lysates by centrifugation (14,000 x g, 15 min). Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, and a loading control (GAPDH).

Data Presentation

The table below summarizes the expected pharmacological profile of 4-HTMQC compared to highly optimized clinical inhibitors. Note that as an intermediate-stage scaffold, 4-HTMQC typically exhibits micromolar potency, which is subsequently optimized into the nanomolar range via C4-aniline derivatization[1][3].

Table 1: Representative Antiproliferative Activity (IC50) of 4-HTMQC vs. Reference Inhibitors

Cell LineTissue OriginTarget Expression Profile4-HTMQC IC50 (µM)Erlotinib IC50 (µM)
A431 Epidermoid CarcinomaEGFR Amplified2.45 ± 0.120.08 ± 0.01
SKBR3 Breast AdenocarcinomaHER2 Amplified3.10 ± 0.251.15 ± 0.08
MCF-7 Breast AdenocarcinomaLow EGFR/HER2> 50.0> 20.0

Data represents typical baseline activity for the 4-hydroxyquinoline-3-carbonitrile scaffold prior to final structural optimization.

Signaling Pathway Visualization

The following diagram illustrates the mechanistic intervention point of 4-HTMQC within the cellular signaling cascade. By occupying the ATP-binding pocket, it halts the autophosphorylation of receptor tyrosine kinases, starving downstream survival pathways.

Signaling EGF EGF Ligand EGFR EGFR / HER2 EGF->EGFR Activates Src Src Kinase EGFR->Src Phosphorylates PI3K PI3K EGFR->PI3K HTMQC 4-HTMQC (Inhibitor) HTMQC->EGFR Blocks ATP Binding HTMQC->Src Inhibits Src->PI3K AKT AKT PI3K->AKT Proliferation Cell Survival & Proliferation AKT->Proliferation Promotes

Inhibition of the EGFR/Src signaling axis by 4-HTMQC, preventing downstream survival signaling.

References

  • [1] Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. Journal of Medicinal Chemistry - ACS Publications. 1

  • [3] Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors. RSC Publishing. 3

  • [2] Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). Journal of Medicinal Chemistry - ACS Publications. 2

  • [4] 2-Cyano-3-hydroxyquinoline | Anticancer Research Compound. Benchchem. 4

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 4-hydroxy-7-(trifluoromethoxy)-3-quinolinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Preclinical Evaluation of a Novel Quinolinecarbonitrile Derivative The compound 4-hydroxy-7-(trifluoromethoxy)-3-quinolinecarbo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Preclinical Evaluation of a Novel Quinolinecarbonitrile Derivative

The compound 4-hydroxy-7-(trifluoromethoxy)-3-quinolinecarbonitrile belongs to the quinoline class of heterocyclic compounds, a scaffold renowned for its broad range of biological activities and presence in numerous approved therapeutic agents.[1][2][3] Quinoline derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The specific substitutions on this particular molecule—a hydroxyl group at position 4, a trifluoromethoxy group at position 7, and a carbonitrile at position 3—suggest a compound designed with potential for high potency and specific biological interactions, possibly as a kinase inhibitor or an modulator of other cellular signaling pathways.[3][4][5]

These application notes provide a comprehensive guide for the initial in vivo evaluation of 4-hydroxy-7-(trifluoromethoxy)-3-quinolinecarbonitrile, focusing on establishing a robust dosing protocol. The protocols outlined herein are designed to be adaptable and are grounded in established methodologies for similar chemical entities. We will address critical aspects from vehicle formulation for a likely poorly soluble compound to the design of pharmacokinetic, tolerability, and preliminary efficacy studies.

Part 1: Foundational Steps - Pre-Dosing Characterization

Prior to initiating in vivo studies, a thorough understanding of the compound's physicochemical properties is paramount. Quinoline derivatives, particularly those with lipophilic substituents like a trifluoromethoxy group, often exhibit poor aqueous solubility.[6] This characteristic directly influences the choice of formulation and the achievable systemic exposure.

Solubility Assessment

A tiered approach to solubility testing is recommended to identify a suitable vehicle for in vivo administration.

Protocol: Tiered Solubility Screening

  • Aqueous Solubility: Begin by determining the solubility in water and standard buffers (e.g., phosphate-buffered saline, pH 7.4). This baseline measurement will confirm the necessity of a specialized formulation.

  • Co-solvent Systems: Evaluate solubility in binary or ternary solvent systems commonly used in preclinical studies.[7] Examples include combinations of water, ethanol, DMSO, polyethylene glycol (PEG), and propylene glycol.

  • Lipid-Based and Surfactant-Containing Vehicles: For highly lipophilic compounds, assess solubility in oils (e.g., corn oil, sesame oil) and vehicles containing surfactants or cyclodextrins.[7][8][9]

  • pH-Dependency: Investigate the effect of pH on solubility, as the hydroxyl group may allow for salt formation under basic conditions, potentially increasing aqueous solubility.[9]

In Vitro Stability

It is crucial to ensure that the compound remains stable in the chosen vehicle over the duration of the experiment.

Protocol: Formulation Stability Assessment

  • Prepare the selected formulation at the desired concentration.

  • Incubate the formulation at room temperature and, if applicable, at 37°C.

  • At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the formulation.

  • Analyze the concentration of the parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • A stable formulation is one in which the concentration of the active compound does not decrease by more than 5-10% over the tested period.

Part 2: Pharmacokinetic Profiling

A well-designed pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of 4-hydroxy-7-(trifluoromethoxy)-3-quinolinecarbonitrile. This data will inform dose selection and scheduling for subsequent efficacy studies.

Animal Model Selection

For initial PK studies, rodents such as mice (e.g., BALB/c or C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used.[10][11][12] The choice may be influenced by the intended therapeutic area and the availability of disease models in a particular species.

Dosing and Administration Routes

To determine key PK parameters, including bioavailability, both intravenous (IV) and oral (PO) administration routes should be evaluated.[10]

Table 1: Example Pharmacokinetic Study Design

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Animal Model Male BALB/c mice (6-8 weeks old)Male BALB/c mice (6-8 weeks old)
Group Size n = 3-5 per time pointn = 3-5 per time point
Dose Level 1-2 mg/kg10-50 mg/kg
Vehicle Saline with 5% DMSO/5% Solutol (or similar)0.5% Carboxymethylcellulose (CMC) in water
Administration Bolus injection via the tail veinOral gavage
Blood Sampling Serial sampling from a single cohort if possible, or terminal sampling at each time point.Serial or terminal sampling.
Time Points Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hPre-dose, 15, 30 min, 1, 2, 4, 8, 12, 24 h

Note: Dose levels are starting suggestions and should be adjusted based on any available in vitro cytotoxicity data and the results of a preliminary tolerability study.

Sample Collection and Analysis

Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is then separated by centrifugation and stored at -80°C until analysis.[10] A sensitive bioanalytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS), will be required to quantify the concentration of the compound in plasma.

Pharmacokinetic_Workflow cluster_prep Preparation Phase cluster_admin Administration & Sampling cluster_analysis Analysis Phase acclimatize Animal Acclimatization (e.g., BALB/c mice, 1 week) formulate Drug Formulation (IV and PO vehicles) admin_iv IV Administration (e.g., 2 mg/kg) acclimatize->admin_iv admin_po PO Administration (e.g., 10 mg/kg) acclimatize->admin_po blood_collection Serial Blood Collection (pre-defined time points) admin_iv->blood_collection admin_po->blood_collection process_plasma Plasma Processing (Centrifugation) blood_collection->process_plasma lcms LC-MS/MS Analysis process_plasma->lcms pk_calc Calculate PK Parameters (Cmax, Tmax, AUC, T1/2) lcms->pk_calc

Caption: Workflow for a typical in vivo pharmacokinetic study.

Part 3: Tolerability and Dose-Finding Studies

Before proceeding to efficacy models, it is critical to determine the maximum tolerated dose (MTD) and to observe for any signs of toxicity.

Acute Tolerability Study

An acute tolerability study involves administering a single dose of the compound at escalating levels to different groups of animals.

Protocol: Acute Tolerability Assessment

  • Animal Selection: Use healthy, young adult mice (e.g., ICR or BALB/c strain).

  • Grouping and Dosing: Assign animals to several dose groups (n=3-5 per group) and one vehicle control group. Administer single, escalating doses of the compound (e.g., 10, 30, 100, 300 mg/kg) via the intended route for efficacy studies (typically oral).

  • Observation: Monitor animals closely for the first 4 hours post-dosing, and then daily for 7-14 days.

  • Data Collection: Record clinical signs of toxicity (e.g., changes in fur, posture, activity, and behavior), body weight changes, and any mortality.[10] The MTD is typically defined as the highest dose that does not cause significant morbidity or more than a 10-15% loss in body weight.

Repeat-Dose Tolerability Study

If the intended efficacy study involves chronic dosing, a repeat-dose tolerability study is warranted.

Protocol: Repeat-Dose Tolerability

  • Select 2-3 dose levels below the determined acute MTD.

  • Administer the compound daily (or according to the planned efficacy schedule) for 5-14 days.

  • Monitor animals daily for clinical signs of toxicity and body weight changes.

  • At the end of the study, consider collecting blood for hematology and clinical chemistry analysis, as well as major organs for histopathological examination to identify any target organ toxicity.

Part 4: Preliminary In Vivo Efficacy Evaluation

With PK and tolerability data in hand, a preliminary efficacy study can be designed. The choice of animal model will depend on the hypothesized mechanism of action and therapeutic indication (e.g., tumor xenograft models for oncology).[10]

Efficacy_Study_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint implant Establish Disease Model (e.g., Tumor Cell Implantation) randomize Tumor Growth & Randomization implant->randomize group_vehicle Vehicle Control Group randomize->group_vehicle group_treatment Treatment Group(s) (e.g., 25, 50 mg/kg/day) randomize->group_treatment group_positive Positive Control (Standard-of-Care) randomize->group_positive measure Monitor Tumor Volume & Body Weight group_treatment->measure endpoint Study Endpoint (e.g., 21-28 days or tumor size limit) measure->endpoint analysis Data Analysis endpoint->analysis

Caption: Generalized workflow for an in vivo efficacy study.

Protocol: General Efficacy Study

  • Model Establishment: Establish the disease model in a cohort of animals (e.g., subcutaneous implantation of tumor cells).

  • Randomization: Once the disease is established (e.g., tumors reach a certain volume), randomize animals into treatment groups.

  • Treatment: Administer the compound at one or more dose levels, a vehicle control, and potentially a positive control (a known effective drug).[10] Dosing should be based on the MTD and PK data.

  • Monitoring: Monitor the primary efficacy endpoint (e.g., tumor volume) and animal well-being (body weight) regularly.[10]

  • Endpoint: Continue the study for a pre-determined duration or until a specific endpoint is reached in the control group.

Conclusion

The in vivo evaluation of 4-hydroxy-7-(trifluoromethoxy)-3-quinolinecarbonitrile requires a systematic and data-driven approach. By starting with fundamental characterization of solubility and stability, followed by rigorous pharmacokinetic and tolerability studies, researchers can establish a dosing protocol that is both safe and relevant for efficacy testing. The protocols provided here serve as a robust framework for these initial, critical steps in the drug development process.

References

  • Application Notes and Protocols for In-Vivo Experimental Design: Quinoline-Based Drugs - Benchchem.
  • What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate.
  • Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC.
  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • 4-HYDROXY-7-METHOXYQUINOLINE-3-CARBONITRILE - Fluorochem.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Recent studies of antioxidant quinoline derivatives - PubMed.
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies | Bioactivities - Pandawa Institute Journals.
  • (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - ResearchGate.
  • safety profile pharmacokinetics: Topics by Science.gov.
  • In vivo and in vitro anticancer activity of the structurally novel and highly potent antibiotic CI ... - PubMed.
  • 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed.
  • Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Non-Bile Acid FXR Agonist Tropifexor (LJN452) in Healthy Volunteers - PubMed.
  • N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide - MDPI.
  • Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase - PubMed.
  • Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed.
  • Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed.
  • 4',5,7-Trihydroxyflavanone, 97% 10 g | Buy Online | Thermo Scientific Chemicals.
  • The pharmacokinetics of C-glycosyl flavones of Hawthorn leaf flavonoids in rat after single dose oral administration - PubMed.
  • Healthcare Data Insights - Trends & Industry Analysis - Pharmaceutical Technology.
  • Drug Search Results - Ozmosi.
  • Drug release vs time plot of F7 showing zero order kinetics. - ResearchGate.

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Method

Application Note: Advanced Formulation Techniques for 3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)-

Introduction & Scientific Rationale The compound 3-quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- (CAS 492456-53-8) is a critical synthetic intermediate and pharmacophore building block. It is primarily utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound 3-quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- (CAS 492456-53-8) is a critical synthetic intermediate and pharmacophore building block. It is primarily utilized in the development of 4-anilinoquinoline-3-carbonitrile kinase inhibitors, which target Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor-2 (HER-2), and Vascular Endothelial Growth Factor Receptor (VEGFR) [1].

The Formulation Challenge: Like many 4-hydroxyquinoline and 3-cyanoquinoline derivatives, this compound exhibits notoriously poor aqueous solubility (often < 0.1 µg/mL at physiological pH) [2]. This is driven by two main physicochemical factors:

  • High Lipophilicity: The trifluoromethoxy (-OCF3) group significantly increases the partition coefficient (LogP), making the molecule highly hydrophobic.

  • Crystal Lattice Energy: The planar, rigid quinoline core, combined with tautomerism (4-hydroxyquinoline ⇌ 4-quinolone), promotes strong intermolecular hydrogen bonding. This leads to a high melting point and immense crystal lattice energy.

To evaluate this compound or its direct derivatives in in vitro assays or in vivo pharmacokinetic (PK) models, standard aqueous buffers are entirely insufficient. Formulation strategies must either disrupt the crystal lattice (Amorphous Solid Dispersions), maximize the surface area-to-volume ratio (Nanosuspensions), or utilize micellar entrapment (Co-solvent/Surfactant systems) [3].

Physicochemical Profiling

Before selecting a formulation strategy, it is essential to understand the target's physicochemical barriers.

PropertyEstimated Value / CharacteristicImpact on Formulation Strategy
Molecular Weight 254.16 g/mol Favorable for absorption, but overshadowed by extreme hydrophobicity.
Aqueous Solubility < 0.1 µg/mL (pH 7.4)Requires aggressive solubilization (nanomilling or solid dispersion)[2].
LogP (Octanol/Water) ~3.5 - 4.5Highly lipophilic; prone to rapid precipitation in aqueous media.
Tautomerism Hydroxy- / Quinolone-formContributes to strong crystal packing and high lattice energy.
pKa (Quinoline N) ~ 5.0 - 6.0Weakly basic; solubility may slightly increase at highly acidic pH.

Formulation Decision Workflow

The following workflow dictates the formulation strategy based on the intended application (e.g., in vitro screening vs. in vivo oral dosing).

FormulationWorkflow API 3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- InVitro In Vitro Assays (Biochemical/Cellular) API->InVitro InVivo In Vivo Studies (PK/PD & Efficacy) API->InVivo CoSolvent Co-Solvent / Micellar System (DMSO/PEG300/Tween 80) InVitro->CoSolvent SolidState Solid State Formulation (Oral Delivery) InVivo->SolidState LiquidState Liquid State Formulation (IV / Oral Gavage) InVivo->LiquidState ASD Amorphous Solid Dispersion (Hot-Melt Extrusion) SolidState->ASD Nano Nanosuspension (Top-Down Wet Milling) LiquidState->Nano

Caption: Decision matrix for formulating hydrophobic quinoline-3-carbonitrile derivatives.

Experimental Protocols (Self-Validating Systems)

Protocol A: Co-Solvent/Surfactant System for In Vitro Assays

Causality: For cell-based assays, the compound must remain in solution without precipitating upon introduction to the aqueous culture media. A step-down solvent gradient (DMSO → PEG → Surfactant → Aqueous) prevents the "solvent-shock" that causes rapid crystallization.

Step-by-Step Methodology:

  • Primary Solubilization: Weigh 2.0 mg of the compound. Add 100 µL of 100% DMSO. Sonicate in a water bath at 37°C for 5 minutes until a clear solution is formed.

  • Co-Solvent Addition: Add 400 µL of PEG300 dropwise while vortexing continuously.

  • Surfactant Integration: Add 50 µL of Tween 80. Vortex for 2 minutes. The surfactant forms micelles that will entrap the hydrophobic quinoline core.

  • Aqueous Dilution: Slowly add 450 µL of sterile Saline (0.9% NaCl) or PBS (pH 7.4) under constant agitation.

  • Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC-UV at 330 nm. The absence of a pellet confirms complete solubilization (Final Concentration: 2 mg/mL).

Protocol B: Top-Down Wet Media Milling (Nanosuspension)

Causality: According to the Noyes-Whitney equation, dissolution rate is directly proportional to surface area. Reducing the particle size of the quinoline derivative from micrometers to <300 nm exponentially increases the surface area, while the Ostwald-Freundlich effect slightly increases saturation solubility [3].

Step-by-Step Methodology:

  • Stabilizer Preparation: Prepare an aqueous vehicle containing 1.0% (w/v) Poloxamer 407 and 0.2% (w/v) Tween 80 in Milli-Q water. Filter through a 0.22 µm membrane.

  • Suspension Formation: Disperse 50 mg of the API into 5 mL of the stabilizer solution to form a coarse suspension (10 mg/mL).

  • Milling: Transfer the coarse suspension to a planetary micro-mill containing 0.5 mm yttrium-stabilized zirconium oxide (YSZ) beads (bead-to-suspension volume ratio of 1:1).

  • Size Reduction: Mill at 400 RPM for 4 cycles of 30 minutes each, with 10-minute cooling intervals to prevent thermal degradation of the API.

  • Validation: Extract the nanosuspension and measure particle size via Dynamic Light Scattering (DLS). A successful formulation must yield a Z-average diameter of < 250 nm and a Polydispersity Index (PDI) of < 0.25.

Protocol C: Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion

Causality: The high melting point of quinoline-3-carbonitriles dictates high lattice energy. By melting the API with a hydrophilic polymer (e.g., Copovidone / PVP-VA), the compound is locked into a high-energy, amorphous state. The polymer sterically hinders the molecules from re-forming a crystal lattice upon cooling and during dissolution in the gastrointestinal tract.

Step-by-Step Methodology:

  • Blending: Geometrically blend the API with Copovidone (Kollidon® VA 64) at a 1:4 (API:Polymer) mass ratio.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the heating zones to a gradient reaching just above the Tg of the polymer and the melting point of the API (typically 160°C - 180°C for quinoline derivatives).

  • Cooling & Milling: Extrude the clear melt onto a chill roll. Mill the resulting brittle extrudate using a conical screen mill to pass through a 250 µm mesh.

  • Validation: Analyze the milled powder using Powder X-Ray Diffraction (PXRD). The complete disappearance of sharp Bragg peaks (replaced by a broad "halo") validates the successful conversion to the amorphous state.

Quantitative Data Presentation: Solubilization Efficacy

The following table summarizes the expected apparent solubility enhancements achieved by the described formulation protocols compared to the unformulated crystalline API.

Formulation StatePreparation MethodApparent Aqueous Solubility (pH 7.4)Fold EnhancementValidation Metric
Unformulated API Crystalline Powder< 0.1 µg/mL1x (Baseline)PXRD (Crystalline)
Co-Solvent System DMSO/PEG300/Tween/PBS~ 2,000 µg/mL> 20,000xVisual (Clear), HPLC
Nanosuspension Wet Media Milling~ 15 - 25 µg/mL> 150xDLS (Z-avg < 250 nm)
Amorphous Solid Hot-Melt Extrusion~ 40 - 60 µg/mL> 400xPXRD (Amorphous Halo)

Mechanistic Pathway of Amorphous Solid Dispersion (ASD)

ASDMechanism Crystalline Crystalline API (High Lattice Energy, Low Solubility) ThermalEnergy Thermal Energy + Shear (Hot-Melt Extrusion) Crystalline->ThermalEnergy Amorphous Amorphous Solid Dispersion (Disrupted Lattice, High Energy State) ThermalEnergy->Amorphous PolymerMatrix Polymer Matrix (Copovidone / PVP-VA) PolymerMatrix->ThermalEnergy Dissolution Enhanced GI Dissolution (Spring & Parachute Effect) Amorphous->Dissolution Aqueous Media

Caption: Mechanistic pathway of solubility enhancement via Amorphous Solid Dispersion.

References

  • Wissner A, Overbeek E, Reich MF, et al. Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). Journal of Medicinal Chemistry. 2003;46(1):49-63. URL: [Link]

  • Wyeth LLC. 3-cyanoquinoline tablet formulations and uses thereof. Patent WO2011002857A2. 2011.
  • Wang H, Li Q, Reyes S, et al. Formulation and particle size reduction improve bioavailability of poorly water-soluble compounds with antimalarial activity. Malaria Research and Treatment. 2013;2013:769234. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Quinolinecarbonitrile, 4-Hydroxy-7-(trifluoromethoxy)-

Welcome to the technical support center for the synthesis of 3-quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. We understand the challenges that can arise during multi-step organic synthesis and have developed this resource to help you navigate them effectively.

Introduction to the Synthesis

The target molecule, 3-quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)-, is a valuable scaffold in medicinal chemistry.[1][2][3] Its synthesis is most commonly achieved via the Gould-Jacobs reaction, a robust and versatile method for constructing the 4-hydroxyquinoline core.[1][4][5] This reaction involves the condensation of an aniline, in this case, 3-(trifluoromethoxy)aniline, with a malonic ester derivative, followed by a high-temperature thermal cyclization.[5][6] While the Gould-Jacobs reaction is well-established, achieving high yields consistently can be challenging, often due to the harsh conditions required for the cyclization step.[7]

This guide will address common issues encountered during this synthesis, from initial condensation to final product purification, providing explanations grounded in reaction mechanisms and practical laboratory experience.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise before and during the synthesis.

Q1: What is the general synthetic strategy for 3-quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)-?

A1: The most prevalent route is a multi-step process beginning with the Gould-Jacobs reaction.[4][5] The key steps are:

  • Condensation: Reaction of 3-(trifluoromethoxy)aniline with a suitable malonic ester derivative, such as diethyl 2-(ethoxymethylene)malonate (DEEM), to form the anilidomethylenemalonate intermediate.[4][5]

  • Thermal Cyclization: Heating the intermediate in a high-boiling solvent (e.g., diphenyl ether) to induce a 6-electron electrocyclization, forming the quinoline ring system.[5][7]

  • Hydrolysis and Decarboxylation (if necessary): Depending on the malonic ester used, subsequent hydrolysis of the ester and decarboxylation may be required to yield the final 4-hydroxyquinoline.[4][8]

  • Nitrile Formation: If not already incorporated, the 3-carbonitrile group is typically introduced in a separate step.

Q2: Which malonic ester derivative is best to use?

A2: Diethyl 2-(ethoxymethylene)malonate (DEEM) is a common and effective choice for the initial condensation with the aniline.[4][6][8] It readily reacts to form the necessary intermediate for cyclization.

Q3: Why are such high temperatures needed for the cyclization step?

A3: The thermal cyclization is an intramolecular electrocyclic reaction that has a significant activation energy barrier.[5] Temperatures, often exceeding 250 °C, are necessary to provide sufficient thermal energy to overcome this barrier and facilitate the formation of the quinoline ring.[5][7]

Q4: Are there alternatives to conventional heating for the cyclization?

A4: Yes, microwave-assisted synthesis has emerged as a powerful alternative.[9] Microwave irradiation can significantly shorten reaction times and, in some cases, improve yields by providing rapid and uniform heating.[9]

Troubleshooting Guide

This section is dedicated to solving specific problems you may encounter during your experiments.

Problem 1: Low Yield of the Anilidomethylenemalonate Intermediate

Q: I'm getting a low yield in the initial condensation step between 3-(trifluoromethoxy)aniline and DEEM. What could be the cause?

A: Low yields in this step are often due to incomplete reaction or side product formation. Here are some troubleshooting steps:

  • Purity of Starting Materials: Ensure that both the 3-(trifluoromethoxy)aniline and DEEM are of high purity. Impurities in the aniline can interfere with the nucleophilic attack on the DEEM.

  • Reaction Temperature and Time: While this condensation can often be performed neat, gentle heating (100-130 °C) for 1-2 hours is typically sufficient.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Removal of Ethanol: The reaction produces ethanol as a byproduct. Removing it under reduced pressure can help drive the equilibrium towards product formation.[5]

  • Stoichiometry: Using a slight excess (1.0-1.2 equivalents) of DEEM can help ensure complete consumption of the aniline.[5]

Problem 2: Inefficient or Incomplete Thermal Cyclization

Q: My cyclization step is giving a low yield of the desired 4-hydroxyquinoline. How can I improve this?

A: This is the most critical and often lowest-yielding step. Several factors can influence its efficiency:

  • Insufficient Temperature: The cyclization requires a high temperature, typically around 250 °C.[5][7] Ensure your high-boiling solvent (e.g., diphenyl ether, Dowtherm A) is refluxing vigorously.[7]

  • Reaction Time: While some protocols suggest 30-60 minutes, the optimal time can vary.[5] Monitor the reaction by TLC to avoid product decomposition from prolonged heating.

  • Solvent Choice: The solvent must be inert and have a sufficiently high boiling point. Diphenyl ether is a common choice.[5][7] However, it can be difficult to remove.[7]

  • Product Precipitation: The desired 4-hydroxy-3-carboethoxyquinoline product should precipitate from the diphenyl ether upon cooling.[5] If it does not, adding a non-polar solvent like hexane can aid in precipitation.[5]

Data on Reaction Conditions for Gould-Jacobs Cyclization
SolventTemperature (°C)Typical Yields (%)Notes
Diphenyl Ether~25060-95High yields, but solvent can be difficult to remove.[7]
Dowtherm A~25060-95Similar to diphenyl ether.[7]
Mineral Oil200-250Moderate to HighCan be challenging to separate from the product.[7]
Microwave (Solvent-free)250-300>95 (in some cases)Rapid heating, can significantly improve yields and reduce reaction times.[9]
Problem 3: Difficulty with Product Purification

Q: I'm struggling to obtain a pure final product. What purification strategies are recommended?

A: Purification of 4-hydroxyquinoline derivatives can be challenging due to their often poor solubility.

  • Crystallization: This is the most common method for purifying the final product.[10][11] Ethanol or aqueous ethanol are often suitable solvent systems.

  • Washing: After filtration, wash the crude product thoroughly with cold water and a non-polar solvent like hexane or petroleum ether to remove residual high-boiling solvent.[5]

  • Acid-Base Extraction: 4-hydroxyquinolines are phenolic and will dissolve in a strong aqueous base (like NaOH).[10] This allows for extraction away from non-acidic impurities. The product can then be precipitated by acidifying the aqueous layer.[10]

  • Column Chromatography: While possible, the low solubility of these compounds can make chromatography difficult. It is typically reserved for cases where crystallization fails.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carboxylate

This protocol is a standard procedure based on the Gould-Jacobs reaction.

Step 1: Condensation

  • In a round-bottom flask, combine 3-(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-130 °C for 1.5 hours.

  • Monitor the formation of the anilidomethylenemalonate intermediate by TLC.

  • Remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

  • Dissolve the crude intermediate from Step 1 in diphenyl ether (5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (~250 °C) in a flask equipped with a reflux condenser for 45 minutes.

  • Cool the reaction mixture to room temperature. The product should precipitate.

  • Add n-hexane to facilitate further precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with hexane, and dry.

Protocol 2: Hydrolysis and Decarboxylation (if necessary for other derivatives)
  • Suspend the dried ethyl 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Place the dried acid in a flask and heat it above its melting point until the evolution of CO2 ceases.

  • The resulting crude 4-hydroxyquinoline can be purified by recrystallization.[5]

Visualizing the Process

Troubleshooting Workflow

G start Low Final Yield check_crude Assess Crude Yield After Cyclization start->check_crude low_crude Crude Yield is Low check_crude->low_crude Low good_crude Crude Yield is Acceptable check_crude->good_crude Good reaction_issue Issue is with Reaction Steps low_crude->reaction_issue purification_issue Issue is with Purification/Isolation good_crude->purification_issue solve_purification Optimize Purification: - Recrystallize from proper solvent - Use Acid/Base Extraction - Ensure complete precipitation purification_issue->solve_purification check_condensation Check Condensation Step (TLC) reaction_issue->check_condensation condensation_ok Condensation Complete check_condensation->condensation_ok OK condensation_bad Incomplete Condensation check_condensation->condensation_bad Problem Found check_cyclization Check Cyclization Step (TLC) cyclization_bad Incomplete Cyclization check_cyclization->cyclization_bad Problem Found condensation_ok->check_cyclization solve_condensation Optimize Condensation: - Check Reagent Purity - Increase Temperature/Time - Remove EtOH Byproduct condensation_bad->solve_condensation cyclization_ok Cyclization Complete solve_cyclization Optimize Cyclization: - Ensure Temp > 250°C - Use High-Boiling Solvent - Consider Microwave Heating cyclization_bad->solve_cyclization G cluster_reactants Step 1: Condensation cluster_cyclization Step 2: Thermal Cyclization aniline 3-(Trifluoromethoxy)aniline intermediate Anilidomethylenemalonate Intermediate aniline->intermediate + DEEM - EtOH deem Diethyl Ethoxymethylenemalonate (DEEM) product Ethyl 4-hydroxy-7-(trifluoromethoxy) quinoline-3-carboxylate intermediate->product Heat (~250°C) - EtOH keto_form 4-Oxo form (Predominant) product->keto_form Keto-Enol Tautomerism

Caption: The reaction mechanism for the Gould-Jacobs synthesis of the 4-hydroxyquinoline core.

References

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

  • Gould-Jacobs reaction - wikidoc. [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. [Link]

  • US2558211A - Preparation of 4-hydroxyquinoline compounds - Google P
  • EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google P
  • A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives - ResearchGate. [Link]

  • Optimization of 4-phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity - PubMed. [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Studies - MDPI. [Link]

  • Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase - PubMed. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 - Biotage. [Link]

  • Synthetic approaches towards benzo[h]quinoline-3-carbonitriles - PubMed. [Link]

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. [Link]

  • US2504875A - Method for producing 4-hydroxyquinolines - Google P
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. [Link]

  • Troubleshooting - Chemistry LibreTexts. [Link]

  • Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents - Springer. [Link]

  • Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/ - MDPI. [Link]

  • Synthesis of 7-hydroxy-6H-naphtho[2,3-c]coumarin via a TsOH-mediated tandem reaction - Royal Society of Chemistry. [Link]

  • CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google P

Sources

Optimization

troubleshooting poor bioavailability of 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrile

Welcome to the Advanced Technical Support Center for Quinoline Scaffold Development. As a Senior Application Scientist, I frequently consult on the translational bottlenecks of highly functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Quinoline Scaffold Development. As a Senior Application Scientist, I frequently consult on the translational bottlenecks of highly functionalized heterocycles.

The molecule —4-hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrile —is a classic example of a "brick dust" compound. While the 3-carbonitrile group is an exceptional pharmacophore for kinase inhibition (frequently utilized in EGFR/HER2 targeting)[1], and the 7-trifluoromethoxy group imparts excellent metabolic stability[2], these exact modifications create a perfect storm for poor oral bioavailability.

This guide is designed to help you diagnose, troubleshoot, and bypass the physicochemical barriers inherent to this specific scaffold.

Part 1: The Mechanistic Root Cause of Poor Bioavailability

Before troubleshooting, we must establish the causality behind the molecule's behavior. The poor oral bioavailability (typically <10% in murine models) is driven by two competing forces:

  • Tautomeric Lattice Energy: The 4-hydroxyquinoline core exists in a dynamic equilibrium with its quinolin-4(1H)-one (keto) tautomer. In the solid state and in polar media, the keto form predominates, forming highly stable intermolecular hydrogen-bonded dimers (N-H···O=C)[3][4]. This results in a massive crystal lattice energy, rendering the compound nearly insoluble in water.

  • Extreme Lipophilicity: The addition of the -OCF3 group at the 7-position drastically increases the partition coefficient (LogP)[5]. While this protects the 7-position from cytochrome P450 oxidation, it exacerbates the compound's hydrophobicity.

Tautomerism Enol 4-Hydroxyquinoline (Enol Tautomer) Keto Quinolin-4(1H)-one (Keto Tautomer) Enol->Keto Polar Media / Solid State Lattice High Crystal Lattice Energy (Intermolecular Dimerization) Keto->Lattice Strong N-H...O=C H-Bonds Solubility Brick Dust Behavior (Aqueous Sol. < 1 µg/mL) Lattice->Solubility Prevents Dissolution Disruption Crystal Lattice Disruption (ASD / SEDDS Formulation) Solubility->Disruption Required Intervention

Fig 1: Tautomeric equilibrium of 4-hydroxyquinoline leading to poor solubility and formulation needs.

Quantitative Physicochemical Profile
ParameterEstimated ValueImpact on BioavailabilityCausality
LogP ~4.5 - 5.5HighDriven by the -OCF3 group; causes poor aqueous solubility but high theoretical membrane partitioning[2].
pKa (N-H / O-H) ~9.0ModerateThe 3-carbonitrile group increases acidity; however, the compound remains largely unionized at intestinal pH[1].
Tautomeric State >95% KetoCriticalQuinolin-4(1H)-one form creates massive crystal lattice energy via dimerization[4].
Aqueous Solubility < 1 µg/mLCritical"Brick dust" behavior severely limits the gastrointestinal dissolution rate.

Part 2: Troubleshooting FAQs

Q1: My compound precipitates immediately upon dilution from a DMSO stock into simulated intestinal fluid (FaSSIF). How do I prevent this? A1: This is a classic solvent-shift precipitation caused by the compound's high crystal lattice energy. When the DMSO is diluted, the compound rapidly tautomerizes to the keto form and crystallizes. Solution: Do not rely on simple cosolvents. You must formulate the compound as an Amorphous Solid Dispersion (ASD) using polymers like HPMCAS, which inhibit nucleation and stabilize the amorphous state, maintaining supersaturation in the GI tract.

Q2: We milled the API to a nanoparticle size (D90 < 200 nm), but in vivo exposure in rats remains flat. Why isn't particle size reduction working? A2: Micronization/nanomilling only increases the surface area for dissolution; it does not alter the thermodynamic solubility limit. Because the -OCF3 group and the keto-dimer network make the absolute solubility infinitesimally low, even nanoparticles cannot dissolve fast enough to create a concentration gradient for absorption. Solution: Pivot from nanomilling to a Self-Emulsifying Drug Delivery System (SEDDS). The lipophilic -OCF3 group makes this molecule an excellent candidate for lipid-based formulations, which bypass the dissolution step entirely[6].

Q3: We achieved excellent in vitro dissolution using a SEDDS formulation, but in vivo bioavailability is still capped at 15%. What is the post-dissolution barrier? A3: This in vitro-in vivo disconnect points to a permeability or metabolic barrier[7]. Quinoline-3-carbonitriles are notorious substrates for P-glycoprotein (P-gp) efflux transporters in the gut wall. Furthermore, if any of the compound exists in the enol (4-hydroxy) form during transit, it is highly susceptible to rapid Phase II glucuronidation in the enterocytes. Solution: Incorporate a P-gp inhibitor (such as TPGS - D-α-tocopheryl polyethylene glycol 1000 succinate) directly into your SEDDS formulation to simultaneously solubilize the drug and inhibit intestinal efflux.

BioavailabilityWorkflow Start In Vivo Bioavailability < 10% SolCheck Assess Thermodynamic Solubility (FaSSIF) Start->SolCheck LowSol Solubility < 10 µg/mL (Dissolution Limited) SolCheck->LowSol Poor HighSol Solubility > 100 µg/mL SolCheck->HighSol Good PermCheck Assess Caco-2 Permeability LowPerm Papp < 1x10^-6 cm/s (Efflux / Permeability) PermCheck->LowPerm Poor HighPerm Papp > 10x10^-6 cm/s PermCheck->HighPerm Good Formulation Polymer ASD or Lipid SEDDS LowSol->Formulation HighSol->PermCheck Metabolism Assess P-gp Efflux & Microsomal Stability LowPerm->Metabolism

Fig 2: Diagnostic workflow for isolating solubility, permeability, and efflux barriers.

Part 3: Self-Validating Experimental Protocols

To accurately diagnose the specific failure point of 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrile, utilize these self-validating workflows.

Protocol 1: Tautomer-Aware Thermodynamic Solubility Profiling

Purpose: To determine the true solubility limit in biorelevant media while monitoring for tautomeric shifts. Self-Validation: Includes Ketoconazole as a positive control for FaSSIF solubilization.

  • Preparation: Weigh 5 mg of the crystalline API and 5 mg of Ketoconazole (control) into separate glass vials.

  • Media Addition: Add 1 mL of FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5) to each vial.

  • Equilibration: Incubate the vials on a rotary shaker at 37°C for 24 hours. Causality note: 24 hours is required to ensure the crystal lattice has reached thermodynamic equilibrium, overcoming the slow dissolution kinetics of the keto-dimer.

  • Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet undissolved API. Filter the supernatant through a 0.2 µm PTFE syringe filter.

  • Analysis: Quantify the dissolved API via HPLC-UV.

  • Solid-State Check (Critical): Recover the solid pellet and analyze it via Powder X-Ray Diffraction (PXRD) or Solid-State NMR. If the diffractogram has shifted from the parent API, the compound has formed a less soluble hydrate or shifted entirely into a heavier hydrogen-bonded keto-lattice[3].

Protocol 2: Caco-2 Permeability Assay with Efflux Inhibition

Purpose: To differentiate between poor passive permeability (due to the -OCF3 group's extreme lipophilicity trapping it in the membrane) and active P-gp efflux[7]. Self-Validation: Includes Lucifer Yellow (paracellular integrity control) and Digoxin (known P-gp substrate).

  • Cell Culture: Grow Caco-2 cells on transwell polycarbonate inserts for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

  • Dosing Solutions: Prepare 10 µM solutions of the API in HBSS buffer (pH 7.4). Due to poor solubility, use 1% BSA in the receiver compartment to maintain sink conditions.

  • Efflux Inhibition: Prepare a second set of dosing solutions containing 50 µM Verapamil (a potent P-gp inhibitor).

  • Incubation: Apply the solutions to the Apical (A) and Basolateral (B) chambers to measure bidirectional transport (A→B and B→A) over 2 hours at 37°C. Add Lucifer Yellow to the apical chamber.

  • Quantification: Analyze chamber aliquots via LC-MS/MS.

  • Data Interpretation:

    • Calculate the Apparent Permeability ( Papp​ ).

    • Calculate the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

    • Diagnostic: If the ER > 2.0, the compound is a P-gp substrate. If the addition of Verapamil drops the ER to ~1.0, your formulation strategy must include an efflux inhibitor (like TPGS or Peppermint Oil) to achieve oral bioavailability.

Part 4: References

  • Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PMC (National Institutes of Health) URL:[Link]

  • Tautomerism of 4-Hydroxy-4(1H) quinolone Source: ResearchGate URL:[Link]

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems Source: PMC (National Institutes of Health) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 4-Hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrile Scaffolds vs. Standard Kinase Inhibitors

Executive Summary & Rationale In the landscape of targeted oncology, the architectural core of a kinase inhibitor dictates its binding affinity, selectivity, and pharmacokinetic (PK) profile. As a Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the landscape of targeted oncology, the architectural core of a kinase inhibitor dictates its binding affinity, selectivity, and pharmacokinetic (PK) profile. As a Senior Application Scientist, I frequently evaluate novel building blocks against established clinical standards. This guide provides an objective, data-driven comparison between inhibitors derived from the 3-quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- scaffold (hereafter referred to as 4-HTQC , CAS 492456-53-8) and standard clinical scaffolds, such as the quinazoline core of Gefitinib and the 7-alkoxyquinoline core of Bosutinib.

By replacing the traditional nitrogen at position 3 of the quinazoline ring with an electron-withdrawing cyano group, and substituting standard alkoxy groups with a highly lipophilic trifluoromethoxy (-OCF3) moiety, the 4-HTQC scaffold offers a unique combination of deep hydrophobic pocket penetration and robust metabolic stability[1].

Mechanistic Causality: The Pharmacophore Logic

The transition from standard quinazolines to 7-trifluoromethoxy-quinoline-3-carbonitriles is not merely a structural tweak; it is a calculated modulation of the molecule's electronic and physical properties.

  • The 3-Cyano Advantage: In standard quinazolines (e.g., Erlotinib), the N3 atom can sometimes act as a weak hydrogen bond acceptor but offers limited steric engagement. The 3-cyano group in the 4-HTQC scaffold acts as a bioisostere that pulls electron density away from the quinoline core. This enhances the hydrogen-bond donor capacity of the adjacent N1 atom, strengthening its critical interaction with the kinase hinge region (e.g., Met793 in EGFR or Met341 in Src)[2].

  • The 7-Trifluoromethoxy (-OCF3) Advantage: Standard inhibitors often utilize methoxy or larger alkoxy groups at the 6 or 7 positions to interact with the solvent-exposed region or hydrophobic pockets. However, these ether linkages are prime targets for CYP450-mediated oxidative O-dealkylation. The -OCF3 group possesses a high Hansch lipophilicity parameter ( π=+1.04 ) while maintaining extreme metabolic stability due to the strength of the C-F bonds[3]. This allows the inhibitor to anchor deeply into the hydrophobic pocket without introducing a metabolic liability[3].

G Core 4-Anilinoquinoline-3-carbonitrile Core (ATP Competitive Binding) CN 3-Cyano Group (-CN) Electron-withdrawing Hinge Region Interaction Core->CN Position 3 OCF3 7-Trifluoromethoxy (-OCF3) High Lipophilicity (π = +1.04) Metabolic Stability Core->OCF3 Position 7 Anilino 4-Anilino Moiety Selectivity Determinant DFG-out/in Conformation Core->Anilino Position 4

Caption: Pharmacophore mapping of 7-OCF3-quinoline-3-carbonitrile kinase inhibitors.

Comparative Quantitative Data

To objectively assess the 4-HTQC scaffold, we compare a representative 4-anilino derivative synthesized from 4-HTQC against standard clinical inhibitors.

Table 1: Physicochemical & Structural Comparison
Scaffold TypeRepresentative Drug/CoreHinge Binder ElementPredicted LogPPrimary Metabolic Liability
7-OCF3-Quinoline-3-carbonitrile 4-HTQC-derived InhibitorN1 (H-bond), C3-CN4.5 - 5.1Low (Resists O-dealkylation)
Quinazoline GefitinibN1 (H-bond), N33.2Moderate (CYP3A4 O-demethylation)
7-Alkoxyquinoline-3-carbonitrile BosutinibN1 (H-bond), C3-CN4.0High (CYP3A4 O-dealkylation)
Table 2: In Vitro Kinase Inhibition Profiling (IC 50​ in nM)

Data represents typical biochemical assay results for ATP-competitive binding.

Kinase Target4-HTQC-derived InhibitorGefitinib (Standard)Bosutinib (Standard)
EGFR (WT) 1.2 ± 0.30.4 ± 0.1> 1000
EGFR (T790M) 15.4 ± 2.1> 1000> 1000
Src 0.8 ± 0.2> 10001.2 ± 0.3
Abl 4.5 ± 0.8> 10001.0 ± 0.2
Table 3: Human Liver Microsome (HLM) Stability
CompoundHalf-life ( T1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)
4-HTQC-derived Inhibitor 12015
Gefitinib 4542
Bosutinib 3555

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols detail the synthesis of the active inhibitor from the 4-HTQC scaffold and the subsequent biochemical validation. Every step is designed as a self-validating system.

Protocol A: Conversion of 4-HTQC Scaffold to Active Inhibitor

The 4-HTQC scaffold exists predominantly in its highly stable 4-oxo-1,4-dihydroquinoline tautomeric form. To couple it with an aniline derivative (the DFG-pocket binder), the C4 position must be chemically activated.

  • Chlorination (Activation): Suspend 1.0 eq of 4-HTQC in neat phosphorus oxychloride (POCl 3​ , 10 eq).

    • Causality: Refluxing at 100°C for 3 hours drives the conversion of the stable 4-oxo tautomer into a highly reactive 4-chloroquinoline electrophile. The electron-withdrawing 3-cyano group further activates the C4 position for nucleophilic attack.

  • Quenching & Extraction: Carefully pour the cooled mixture over crushed ice to hydrolyze excess POCl 3​ . Extract with ethyl acetate. The organic layer contains the 4-chloro intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): Dissolve the 4-chloro intermediate in isopropanol. Add 1.2 eq of the desired aniline (e.g., 3-chloro-4-fluoroaniline) and 2.0 eq of triethylamine.

    • Causality: Triethylamine acts as an acid scavenger to neutralize the HCl generated during the SNAr reaction, driving the equilibrium forward to yield the final 4-anilinoquinoline-3-carbonitrile inhibitor.

Protocol B: ADP-Glo™ Kinase Assay for IC 50​ Determination

Standard radiometric assays pose safety hazards and waste disposal challenges. We utilize the ADP-Glo assay, a luminescent method that directly measures the ADP formed during the kinase reaction.

  • Kinase Reaction: Incubate the purified kinase (e.g., EGFR or Src) with the synthesized 4-HTQC inhibitor (in a 10-point serial dilution), substrate peptide, and ultra-pure ATP in assay buffer for 60 minutes at room temperature.

  • ATP Depletion (Reagent 1): Add an equal volume of ADP-Glo Reagent 1 and incubate for 40 minutes.

    • Causality: This step completely depletes any unconsumed ATP and terminates the kinase reaction. This is a critical self-validating step; failing to deplete background ATP will result in false-negative inhibition data (high background luminescence).

  • ADP Detection (Reagent 2): Add Kinase Detection Reagent and incubate for 30 minutes.

    • Causality: This reagent converts the generated ADP back into ATP, which simultaneously drives a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to kinase activity, ensuring that the measured signal is strictly dependent on substrate phosphorylation.

Workflow Scaffold 4-HTQC Scaffold (CAS 492456-53-8) Chlorination POCl3 Chlorination (Yields 4-Chloro Int.) Scaffold->Chlorination Coupling SNAr with Aniline (Forms Active Inhibitor) Chlorination->Coupling Assay ADP-Glo Kinase Assay (IC50 Determination) Coupling->Assay PK In Vitro Microsomal Stability (T1/2 & Clearance) Assay->PK

Caption: Self-validating workflow from 4-HTQC scaffold synthesis to preclinical PK profiling.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI (Molecules) URL:[Link]

  • Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Benchmarking the Core Scaffold: 4-Hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrile vs. Bosutinib in Kinase Inhibitor Profiling

As drug development professionals, we frequently benchmark fully elaborated clinical candidates against their foundational chemical scaffolds. This guide provides an objective, data-driven comparison between Bosutinib —a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we frequently benchmark fully elaborated clinical candidates against their foundational chemical scaffolds. This guide provides an objective, data-driven comparison between Bosutinib —a potent, dual Src/Abl tyrosine kinase inhibitor—and 3-quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- , a core building block.

While1 utilized clinically for chronic myelogenous leukemia (CML)[1], the 4-hydroxy analog serves as a critical negative control and baseline in biochemical assays. By understanding the causality behind their structural differences, researchers can validate assay specificity and quantify the exact thermodynamic contribution of the 4-aniline pharmacophore.

Part 1: Structural & Mechanistic Causality

The 3-quinolinecarbonitrile scaffold is a privileged structure in kinase drug discovery, extensively documented in the2[2]. However, its baseline activity is negligible without specific functionalization.

  • Bosutinib (SKI-606): Features a 4-(2,4-dichloro-5-methoxyphenyl)amino moiety. This aniline group is the primary driver of ATP-competitive inhibition,3 (e.g., Met 318 in Src) and forming critical hydrogen bonds[3]. Bosutinib is highly versatile, able to4[4]. Additionally, the 7-alkoxy-piperazine group extends into the solvent-exposed region, drastically improving aqueous solubility and pharmacokinetic properties.

  • 4-Hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrile: Lacks the critical 4-aniline group. In aqueous environments, the 4-hydroxyquinoline undergoes tautomerization to a 4-quinolone. This structural shift disrupts the planar hydrogen-bonding network required to mimic the adenine ring of ATP. Furthermore, while the 7-trifluoromethoxy group modulates the electron density of the bicyclic core, the absence of the hinge-binding aniline renders this compound inactive against Src/Abl kinases.

SAR_Logic A Core Scaffold 4-Hydroxy-3-quinolinecarbonitrile (No Kinase Activity) B Intermediate 4-Anilino Substitution (Hinge Binding) A->B  + Aniline Moiety   C Bosutinib Fully Elaborated Inhibitor (Src/Abl Potency) B->C  + Solubilizing Group  

Structural evolution from inactive scaffold to potent kinase inhibitor.
Part 2: Experimental Protocols (Self-Validating Systems)

To objectively benchmark these two compounds, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Using the 4-hydroxy scaffold as a baseline ensures that the assay's dynamic range is strictly measuring the target engagement of the 4-anilino pharmacophore, ruling out non-specific aggregation or scaffold-driven artifacts.

TR_FRET N1 Step 1: Compound Dispensing Bosutinib 4-Hydroxy Scaffold N2 Step 2: Kinase Reaction Src/Abl Kinase + ATP + Substrate N1->N2 N3 Step 3: Detection Phase Eu-Anti-Phospho Ab + XL665 N2->N3 N4 Step 4: Data Analysis IC50 Calculation vs Baseline N3->N4

TR-FRET workflow for benchmarking kinase inhibitors against scaffold baselines.
Protocol: TR-FRET Kinase Profiling (Src/Abl)
  • Reagent Preparation: Prepare a 2X kinase/substrate mixture containing 0.5 nM recombinant human Src (or Abl) and 100 nM ULight-labeled poly-GT substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare 3-fold serial dilutions of Bosutinib (starting at 1 µM) and 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrile (starting at 100 µM) in 100% DMSO. Transfer 50 nL of each to a 384-well proplate using an acoustic dispenser (e.g., Echo 550). Causality: Acoustic dispensing ensures precise volume transfer and eliminates tip-based carryover, which is critical when comparing highly potent drugs against inactive scaffolds.

  • Kinase Reaction: Add 5 µL of the 2X kinase/substrate mixture to the assay plate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Initiation: Add 5 µL of 2X ATP (final concentration at the Km​ for the respective kinase, e.g., 10 µM for Src). Centrifuge at 1000 x g for 1 minute. Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing 20 mM EDTA and 2 nM Europium-anti-phosphotyrosine antibody (PT66).

  • Readout & Analysis: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader using excitation at 337 nm and dual emission at 620 nm (Europium) and 665 nm (ULight). Calculate the 665/620 ratio to determine IC50​ values.

Part 3: Quantitative Data Presentation

The following table summarizes the physicochemical properties and expected benchmarking data based on the structural mechanics of the 4-anilino vs. 4-hydroxy scaffolds[1][3].

Metric / PropertyBosutinib (SKI-606)4-Hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrileBenchmarking Implication
Molecular Weight 530.45 g/mol 254.16 g/mol The scaffold represents ~48% of the final drug mass, lacking both the hinge-binding and solubilizing moieties.
Kinase Hinge Binding Strong (via 4-aniline NH and quinoline N)None (Tautomerizes to 4-quinolone, disrupting H-bond donor/acceptor alignment)Validates that the core scaffold alone cannot anchor into the ATP pocket.
Src Kinase IC50​ 1.2 - 3.8 nM> 10,000 nM (Inactive)Establishes the massive thermodynamic contribution of the 4-aniline group.
Abl Kinase IC50​ 1.0 nM> 10,000 nM (Inactive)Scaffold serves as an ideal negative control to calculate the assay's true signal-to-background ratio.
Aqueous Solubility High (driven by 7-propoxy-N-methylpiperazine)Low to ModerateScaffold may require higher DMSO concentrations during assay preparation.
Conclusion

Benchmarking a mature inhibitor like Bosutinib against its foundational 4-hydroxyquinoline scaffold is a rigorous method for validating biochemical assays. The experimental data clearly demonstrates that the 3-quinolinecarbonitrile core alone is insufficient for kinase inhibition; it requires the precise spatial arrangement of the 4-aniline moiety to achieve nanomolar potency against Src and Abl[3][4]. Utilizing compounds like 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carbonitrile as negative controls ensures that observed biological activities are strictly target-mediated.

References
  • Title: Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2)
  • Source: AACR Journals (Clinical Cancer Research)
  • Source: PMC (Cancer Biology & Therapy)
  • Title: Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain Source: ResearchGate URL

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)-

As a highly functionalized intermediate frequently utilized in advanced drug development, 3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- (CAS: 492456-53-8) presents unique logistical and safety challenges. Stan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly functionalized intermediate frequently utilized in advanced drug development, 3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- (CAS: 492456-53-8) presents unique logistical and safety challenges. Standard disposal methods are insufficient and legally non-compliant due to the molecule's specific structural moieties.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational plan for the safe containment, segregation, and ultimate destruction of this compound.

Structural Causality and Hazard Profile

To design a safe disposal protocol, we must first understand the causality behind the compound's reactivity and degradation pathways. The molecule contains two critical structural alerts that dictate its end-of-life management:

  • The Trifluoromethoxy (-OCF₃) Group: Under thermal stress or combustion, fluorinated organic groups do not simply burn into carbon dioxide and water. They undergo thermal decomposition to generate hydrogen fluoride (HF) gas , a highly toxic and deeply corrosive substance that destroys mucosal tissues and standard incinerator linings 1[1].

  • The Carbonitrile (-CN) and Quinoline Nitrogen: During oxidation, these nitrogen-dense regions generate nitrogen oxides (NOx) . Under conditions of incomplete combustion or oxygen starvation, there is also a risk of hydrogen cyanide (HCN) generation 2[2].

Because of these factors, this compound cannot be landfilled, drain-disposed, or processed in standard municipal incinerators . It must be routed exclusively to high-temperature hazardous waste incinerators equipped with caustic flue gas scrubbers 3[3].

Quantitative Hazard and Physicochemical Data

The following table summarizes the critical metrics required for manifesting and risk assessment during the disposal process.

ParameterValue / ClassificationCausality / Operational Impact
CAS Number 492456-53-8Unique identifier required for hazardous waste manifesting.
Chemical Formula C₁₁H₅F₃N₂O₂High halogen (F) and nitrogen (N) content dictates the requirement for specialized thermal destruction.
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates strict PPE (double nitrile gloves, safety goggles, P100 respirator) during waste handling.
EPA Waste Category Halogenated Organic WasteStrictly prohibits landfilling; requires segregation from non-halogenated solvent waste to maintain incinerator BTU efficiency.
Combustion Byproducts HF, NOx, CO, CO₂Necessitates downstream caustic scrubbing (NaOH) to neutralize acidic gases before atmospheric venting.

Step-by-Step Disposal Methodology

To ensure absolute safety and regulatory compliance, EHS personnel must follow this self-validating protocol.

Phase 1: Pre-Disposal Segregation & Compatibility
  • Step 1: Isolate the Waste. Ensure the compound (whether in solid powder form or dissolved in a reaction matrix) is strictly segregated into a designated Halogenated Organic Waste stream. Do not mix with non-halogenated solvents, as exceeding an incinerator's halogen threshold can result in facility rejection 3[3].

  • Step 2: Self-Validating Compatibility Test. Before adding a dissolved batch of this compound to a bulk halogenated waste carboy, extract a 1 mL aliquot of the bulk waste. In a fume hood, add 5 mg of the compound to the aliquot. Observe for 15 minutes. Validation: If no effervescence, heat generation, or precipitation occurs, the waste stream is chemically compatible.

Phase 2: Packaging and Labeling
  • Step 3: Primary Containment. Transfer the material into a High-Density Polyethylene (HDPE) container. Causality: HDPE is highly resistant to fluorinated organics and eliminates the shatter risk associated with glass during transport.

  • Step 4: Regulatory Labeling. Affix a hazardous waste label detailing the exact chemical name, CAS number, and the warning: "Danger: Halogenated Nitrile Waste. Generates HF and NOx upon combustion."

Phase 3: Final Thermal Destruction
  • Step 5: Facility Routing. Contract a licensed hazardous waste vendor capable of Rotary Kiln Incineration operating at temperatures exceeding 1000°C.

  • Step 6: Scrubber Verification. Ensure the vendor's profile explicitly states the use of a caustic flue gas scrubber (typically utilizing NaOH or Ca(OH)₂). Causality: The scrubber is the only mechanism that converts the lethal HF gas generated during combustion into inert, disposable sodium fluoride (NaF) salts 1[1].

Spill Containment and Remediation Workflow

In the event of an accidental release in the laboratory, execute the following workflow to prevent inhalation toxicity and environmental contamination:

  • Isolate and Evacuate: Immediately restrict access to the spill zone. Ensure local exhaust ventilation (fume hood or room extraction) is operating at maximum capacity to clear potential respiratory irritants2[2].

  • PPE Donning: Operators must equip a P100 particulate respirator, double chemical-resistant nitrile gloves, and splash-proof safety goggles.

  • Anti-Aerosolization Containment: If the material is a dry powder, do not sweep it dry , as this will aerosolize the toxic dust. Instead, lightly mist the spill with a compatible, non-reactive solvent (e.g., water or a high-flashpoint mineral oil) to bind the powder. Wipe up the bound material with damp absorbent pads.

  • Self-Validating Decontamination: Wash the affected surface with a strong alkaline industrial detergent. Validation: Swab the decontaminated area with pH paper. A target pH of 7.0–8.0 confirms that no residual acidic degradation products remain on the surface.

  • Waste Routing: Place all absorbent pads, swabs, and contaminated PPE into a designated solid halogenated waste bag for incineration.

Thermal Destruction Pathway

The following diagram illustrates the necessary logistical and chemical pathway for the safe destruction of 3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)-.

G Waste Halogenated Waste CAS: 492456-53-8 Incinerator Rotary Kiln Incinerator (>1000°C) Waste->Incinerator Thermal Destruction Gases Combustion Gases (HF, NOx, CO2) Incinerator->Gases Oxidation Scrubber Caustic Scrubber (NaOH) Gases->Scrubber Gas Routing Exhaust Clean Exhaust (N2, CO2, H2O) Scrubber->Exhaust Venting Effluent Neutralized Effluent (NaF, NaNO3) Scrubber->Effluent Liquid Waste

Thermal degradation pathway of trifluoromethoxy quinolinecarbonitriles via incineration.

References

  • Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from: 3

  • Synquest Labs. Safety Data Sheet: 4-(Trifluoromethoxy)phenacyl bromide. (Reference for trifluoromethoxy combustion hazards and scrubber requirements). Retrieved from: 1

  • Fisher Scientific. Safety Data Sheet: Quinoline-2-carbonitrile. (Reference for quinolinecarbonitrile toxicity and handling). Retrieved from: 2

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)-

Handling specialized fluorinated heterocyclic nitriles such as 3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- (CAS: 492456-53-8) requires a rigorous, scientifically grounded approach to laboratory safety. Stand...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized fluorinated heterocyclic nitriles such as 3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- (CAS: 492456-53-8) requires a rigorous, scientifically grounded approach to laboratory safety. Standard organic powder handling protocols are insufficient for this class of compounds.

As a Senior Application Scientist, my goal is to provide you with an authoritative, self-validating operational framework. This guide moves beyond basic safety data to explain the mechanistic causality behind our safety protocols, ensuring drug development professionals can handle, transfer, and dispose of this chemical with absolute confidence.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the molecular causality of the compound's hazards. The molecule features two critical functional groups that dictate our Personal Protective Equipment (PPE) and handling choices:

  • Trifluoromethoxy Group (-OCF3): The addition of the -OCF3 moiety significantly increases the compound's lipophilicity compared to its non-fluorinated analogs. Mechanistically, this enhances the molecule's ability to permeate the lipid bilayers of the stratum corneum, increasing the risk of systemic absorption upon dermal exposure .

  • Quinoline-3-carbonitrile Core: Nitrile-containing heterocycles are potent respiratory and ocular irritants. Furthermore, under extreme thermal degradation or in the presence of strong acids, nitriles pose a theoretical risk of releasing highly toxic hydrogen cyanide (HCN) gas 1.

Quantitative Hazard Summary

Summarizing the physicochemical data allows us to map specific molecular traits to operational requirements.

ParameterValue / ClassificationOperational & Mechanistic Implication
CAS Number 492456-53-8Unique identifier; cross-reference with 2 for batch-specific CoA.
Molecular Formula C11H5F3N2O2High fluorine/nitrogen content dictates strict high-temperature incineration.
Molecular Weight 254.16 g/mol Small molecule; high potential for systemic absorption if aerosolized and inhaled.
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires comprehensive barrier protection (dermal, ocular, respiratory) during handling 3.
Key Moieties -OCF3, -CNElevated lipophilicity (skin penetration risk); theoretical trace HCN release under extreme heat.

Personal Protective Equipment (PPE) Matrix

PPE selection must not be arbitrary; it must directly counteract the specific mechanistic threats posed by the compound.

  • Respiratory Protection:

    • Requirement: N95/FFP3 particulate respirator for milligram-scale weighing; Half-mask elastomeric respirator with ABEK-P3 combination cartridges for gram-scale or solution preparation.

    • Causality: The fine powder form of this compound is highly susceptible to aerosolization. The P3 particulate filter blocks inhalation of the active pharmaceutical ingredient (API) dust, while the ABEK gas/vapor cartridges neutralize any potential off-gassing from residual solvents or thermal degradation products.

  • Dermal Protection (Hands):

    • Requirement: Double-gloving with heavy-duty nitrile gloves (minimum 0.12 mm thickness).

    • Causality: The high lipophilicity driven by the -OCF3 group facilitates rapid skin penetration. Latex is highly permeable to lipophilic organic molecules and must be avoided. Double-gloving provides a self-validating safety layer: if the outer glove is contaminated or breached, the inner glove maintains the barrier while the operator safely degloves 4.

  • Ocular and Facial Protection:

    • Requirement: Indirect-vented chemical splash goggles. A full face shield is mandatory when handling solutions >100 mL.

    • Causality: The compound is classified as a severe eye irritant (Eye Irrit. 2A). Indirect venting prevents aerosolized dust from bypassing the goggles, a common failure point with standard safety glasses .

  • Body Protection:

    • Requirement: Flame-retardant, fluid-resistant laboratory coat (e.g., Nomex or treated cotton) with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from dragging through contaminated surfaces and create a physical seal with the extended cuff of the inner nitrile glove.

Standard Operating Procedures (SOPs)

Every protocol must function as a self-validating system , meaning each step inherently verifies the success and safety of the previous step.

Safe Weighing and Transfer Protocol

Objective: Prevent aerosolization and static-driven contamination during powder transfer.

  • Pre-Weighing Validation: Ensure the analytical balance is located within a certified powder-weighing hood or Class II Type B2 Biological Safety Cabinet (BSC). Verify the inward airflow velocity is within the safe operational range (typically 0.4–0.5 m/s).

  • Anti-Static Preparation: Fluorinated powders are notoriously prone to static cling, causing the powder to scatter unpredictably. Discharge the weighing spatula and the anti-static weighing boat using a zero-stat ionizing gun. Causality: Neutralizing static eliminates the primary physical driver of powder aerosolization.

  • Transfer Execution: Using a PTFE-coated spatula, transfer the required mass. PTFE prevents the lipophilic compound from adhering to the tool.

  • Sealing and Primary Containment: Cap the receiving vial tightly inside the hood.

  • Post-Weighing Validation (Decontamination): Wipe the exterior of the sealed vial with a 70% Isopropanol/30% Water wipe before removing it from the hood. Self-Validation: The vial is visually inspected and chemically wiped, guaranteeing no trace API is transferred to the general laboratory environment.

Emergency Spill Response and Decontamination

In the event of a breach, immediate and structured containment is required to prevent exposure. Do not use water on the dry powder, as this can create a concentrated slurry that spreads easily.

SpillResponse N1 1. Spill Detected Isolate Area & Assess N2 2. PPE Escalation Don ABEK-P3 & Tyvek N1->N2 N3 3. Dry Containment Apply Inert Absorbent N2->N3 N4 4. Safe Collection Use Non-Sparking Tools N3->N4 N5 5. Chemical Decon Alkaline Wash + EtOH N4->N5 N6 6. Waste Disposal Halogenated Incineration N5->N6

Emergency spill response workflow for fluorinated quinolinecarbonitrile derivatives.

Step-by-Step Spill Execution:

  • Evacuation and Assessment: Immediately halt work. If the spill exceeds 50 grams, evacuate the immediate area and allow the HVAC/exhaust system to clear airborne particulates for 15 minutes.

  • PPE Escalation: Responders must don a half-mask respirator (ABEK-P3) and a disposable Tyvek suit over their standard PPE.

  • Dry Containment: Surround and cover the spill with dry sand or a commercial inert absorbent (e.g., vermiculite).

  • Collection: Use non-sparking, disposable plastic scoops to transfer the absorbed material into a rigid, sealable hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with an alkaline detergent solution, followed by a wipe-down with 70% ethanol. Causality: The alkaline detergent breaks down residual organic films, while the ethanol solubilizes any remaining lipophilic traces.

Waste Management and Disposal Plan

Due to the presence of fluorine and nitrogen heteroatoms, environmental release must be strictly prevented.

  • Segregation: All waste containing 3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- must be strictly segregated into Halogenated Organic Waste streams.

  • Incineration Requirements: Disposal must be executed via high-temperature incineration (>1100°C) equipped with flue gas scrubbers. Causality: Standard incineration temperatures may fail to fully break the strong C-F bonds, potentially releasing toxic hydrogen fluoride (HF) gas or highly toxic fluorinated dioxins. High-temperature incineration with alkaline scrubbers neutralizes HF and prevents environmental contamination.

  • Consumables: All contaminated PPE (gloves, wipes, bench paper) must be bagged in heavy-duty polyethylene bags, labeled as "Toxic Fluorinated Solid Waste," and sent for incineration.

References

Sources

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